N-Acetyl-D-[2,3-13C2]neuraminic Acid
Description
BenchChem offers high-quality N-Acetyl-D-[2,3-13C2]neuraminic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-D-[2,3-13C2]neuraminic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H19NO9 |
|---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3-13C2)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,11+1 |
InChI Key |
SQVRNKJHWKZAKO-YYJPHSFESA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([13CH2][13C](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: [2,3-13C2]N-Acetylneuraminic Acid (Neu5Ac)
[1][2][3]
Executive Summary
[2,3-13C2]N-Acetylneuraminic acid (also known as [2,3-13C2]NANA or [2,3-13C2]Neu5Ac) is a stable isotope-labeled analog of the most abundant mammalian sialic acid.[1][2] Its specific isotopic architecture—labeled at the anomeric carbon (C2) and the adjacent methylene carbon (C3)—makes it a high-precision probe for glycobiology.[1][2]
This isotopologue is uniquely engineered to deconvolute complex metabolic fluxes between glycolysis (pyruvate pool) and sialylation pathways.[1][2] Unlike uniformly labeled analogs, the [2,3-13C2] motif preserves the specific bond connectivity derived from its biosynthetic precursor, pyruvate, allowing researchers to distinguish de novo synthesis from scavenging pathways via NMR J-coupling analysis and Mass Spectrometry.[1][2]
Physicochemical Characterization
The introduction of two Carbon-13 atoms alters the mass-to-charge ratio (m/z) and nuclear magnetic resonance properties without significantly perturbing the biochemical behavior (binding affinity, enzymatic recognition) compared to the native isotopologue.[1]
Table 1: Core Physical & Chemical Properties[1]
| Property | Value / Description | Notes |
| Chemical Formula | Labeled at C2 (ketosidic) and C3 (methylene).[1][2][3] | |
| Molecular Weight | 311.26 g/mol | Shift of +2.007 Da vs. unlabeled (309.27).[1][2] |
| Exact Mass (Monoisotopic) | 311.1127 Da | Calculated for [M+H]+ in MS applications.[1][2] |
| Appearance | White to Off-White Crystalline Powder | Hygroscopic nature requires desiccation.[1] |
| Solubility | Water: ≥ 50 mg/mL | Highly soluble due to multiple hydroxyl groups. |
| Melting Point | 184–186 °C (Decomposes) | Consistent with unlabeled Neu5Ac.[1][2] |
| pKa (C1 Carboxyl) | ~2.6 | Stronger acid than typical hexoses due to the electron-withdrawing C2 ketone hydrate/ketal.[1] |
| Stability | > 2 Years at -20°C | Sensitive to strong oxidizers and extreme pH (lactonization risk).[1][2] |
Isotopic Architecture & NMR Signatures
The [2,3-13C2] labeling pattern is not arbitrary; it targets the most chemically active region of the sialic acid molecule.
Structural Logic[1][2]
-
C2 (Anomeric Carbon): In solution, Neu5Ac equilibrates between the
-anomer (~5%) and -anomer (~95%).[1][2] The C-label at C2 allows direct quantification of this mutarotation via C-NMR without interference from solvent suppression needed in H-NMR.[1][2] -
C3 (Methylene): The C3 position is critical for identifying sialidase activity.[1][2] The elimination of the sialic acid moiety often introduces unsaturation at C2-C3 (forming DANA, 2,3-dehydro-2-deoxy-N-acetylneuraminic acid).[1]
NMR J-Coupling Profile
The direct bond between two
Synthesis: The Chemoenzymatic Route
While chemical synthesis is possible, the Neu5Ac Aldolase (NanA) pathway is the industry standard for producing [2,3-13C2]NANA with high stereochemical purity.[1][2] This method mimics the biological condensation of N-Acetylmannosamine (ManNAc) and Pyruvate.[1]
Mechanism of Label Incorporation
To achieve the [2,3-13C2] pattern, [2,3-13C2]Pyruvate is used as the donor substrate.[1][2]
-
Substrates: [2,3-13C2]Pyruvate (3-carbon donor) + ManNAc (6-carbon acceptor).[1][2]
-
Stereochemistry: The enzyme strictly controls the addition to the re-face of the aldehyde, ensuring the correct configuration at the new chiral center (C4).
Visualization: Chemoenzymatic Synthesis Pathway
Caption: Enzymatic condensation of [2,3-13C2]Pyruvate and ManNAc yields regio-specifically labeled Neu5Ac.
Experimental Applications
A. Metabolic Flux Analysis (MFA)
In cell culture systems (e.g., CHO cells for antibody production), [2,3-13C2]NANA is used to trace sialylation efficiency.[1][2]
-
Protocol: Supplement culture media with [2,3-13C2]NANA.
-
Readout: Isolate glycoproteins and release glycans. Analyze via LC-MS/MS.
-
Differentiation: The +2 Da mass shift distinguishes exogenous sialic acid incorporation (scavenging) from endogenous synthesis (which would be unlabeled or singly labeled if using [1-13C]Glucose).[1][2]
B. Mass Spectrometry Internal Standard
For quantitative glycomics, [2,3-13C2]NANA serves as an ideal Internal Standard (IS).[1][2]
-
Linearity: It co-elutes with endogenous Neu5Ac in chromatography (HILIC or PGC) but is spectrally distinct.[1][2]
-
Ionization: The isotope effect on ionization efficiency is negligible, ensuring a 1:1 response ratio with the analyte.
Workflow: Quantitative Sialic Acid Profiling
Caption: Workflow for absolute quantification of sialic acids using [2,3-13C2]NANA as an internal standard.
Handling & Storage Protocol
To maintain the integrity of the isotopic label and the chemical structure:
-
Storage: Store at -20°C in a desiccated environment. The compound is hygroscopic; moisture absorption can lead to hydrolysis or microbial degradation over time.
-
Reconstitution:
-
Sterility: If used for cell culture, filter-sterilize (0.22 µm) rather than autoclaving, as high heat at neutral pH can induce Maillard reactions if proteins/amines are present.[1][2]
References
-
PubChem. (2025).[1][2][4] N-Acetylneuraminic Acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1][2]
-
Tao, F., Zhang, Y., Ma, C., & Xu, P. (2010).[1][2] Biotechnological production and applications of N-acetyl-D-neuraminic acid: current state and perspectives. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Kuhn, R., & Brossmer, R. (1962).[1][2][5] Die Konfiguration der Sialinsäuren. Angewandte Chemie. (Foundational chemistry of NANA structure).
Sources
- 1. N-Acetyl-D-[2,3-13C2]neuraminic Acid | CymitQuimica [cymitquimica.com]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Nor-C-linked Neuraminic Acid Disaccharide: A Versatile Precursor of C-Analogs of Oligosialic Acids and Gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-Neuraminic Acid | C11H19NO9 | CID 439197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
An In-Depth Technical Guide to the Role of N-Acetylneuraminic Acid (Neu5Ac) in Cellular Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family in humans, is a critical determinant in a vast array of cellular processes.[1][2] Positioned at the outermost termini of glycan chains on glycoproteins and glycolipids, Neu5Ac plays a pivotal role in mediating cell-cell interactions, signal transduction, and host-pathogen recognition.[3][4] Its biosynthesis is a tightly regulated multi-step process, and alterations in cellular sialylation levels are hallmark features of numerous pathologies, including cancer and infectious diseases.[5][6][7] This guide provides a comprehensive technical overview of Neu5Ac's journey through cellular pathways, from its synthesis and activation to its functional incorporation and pathological implications. We will explore the enzymatic machinery governing its metabolism, its function as a modulator of key signaling cascades, and the state-of-the-art methodologies employed to investigate these processes, offering a robust framework for researchers and drug development professionals.
The Central Hub: Biosynthesis and Activation of N-Acetylneuraminic Acid
The cellular availability of Neu5Ac is governed by a sophisticated and highly regulated biosynthetic pathway located primarily in the cytosol and nucleus.[8] Understanding this pathway is fundamental, as its dysregulation is a primary cause of aberrant sialylation in disease.
De Novo Synthesis Pathway
The de novo synthesis of Neu5Ac begins with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway.[9] The pathway is controlled by a series of key enzymatic steps:
-
GNE: The Gatekeeper Enzyme : The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) is the rate-limiting step in this pathway.[10] It first catalyzes the epimerization of UDP-GlcNAc to N-acetylmannosamine (ManNAc).[11][12][13] Subsequently, its kinase domain phosphorylates ManNAc to produce ManNAc-6-phosphate (ManNAc-6-P).[11][12][13] The epimerase activity of GNE is subject to feedback inhibition by the final activated product, CMP-Neu5Ac, ensuring tight control over sialic acid production.[9][10][12] Mutations in the GNE gene can lead to reduced sialic acid production, causing conditions like GNE myopathy, or disrupt the feedback mechanism, leading to overproduction as seen in sialuria.[11][14]
-
NANS and NANP : N-acetylneuraminate-9-phosphate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[9] This is followed by dephosphorylation by N-acetylneuraminic acid phosphatase (NANP) to yield free Neu5Ac in the cytosol.[9]
-
CMAS: Nuclear Activation : Before it can be used by the cell for glycosylation, cytosolic Neu5Ac must be activated. It is transported into the nucleus where CMP-sialic acid synthetase (CMAS) catalyzes its reaction with cytidine triphosphate (CTP).[8][15] This reaction forms the high-energy sugar nucleotide donor, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac).[15][16][17] This activation step is an absolute prerequisite for all sialylation events.[15]
Caption: De Novo Biosynthesis and Activation of N-Acetylneuraminic Acid (Neu5Ac).
Sialylation: The Functionalization of Glycoconjugates
Activated CMP-Neu5Ac is transported from the nucleus to the Golgi apparatus, the cell's hub for protein and lipid glycosylation.[8] Here, a family of enzymes known as sialyltransferases (STs) catalyzes the transfer of Neu5Ac from CMP-Neu5Ac to the terminal positions of glycan chains on nascent glycoproteins and glycolipids.[18]
There are approximately 20 different sialyltransferases in humans, each exhibiting specificity for the acceptor substrate and the type of glycosidic linkage it forms.[19] They are broadly classified based on the linkage they create:[18][19]
-
ST3Gal : Transfers Neu5Ac in an α2,3-linkage to a terminal galactose (Gal) residue.
-
ST6Gal : Transfers Neu5Ac in an α2,6-linkage to a terminal galactose (Gal) residue.
-
ST6GalNAc : Transfers Neu5Ac in an α2,6-linkage to a terminal N-acetylgalactosamine (GalNAc) residue.
-
ST8Sia : Transfers Neu5Ac in an α2,8-linkage to another sialic acid residue, forming polysialic acid (polySia) chains.[19][20]
The specific expression pattern of these STs in a given cell type dictates the final "sialome"—the complete set of sialic acid-containing structures—which in turn defines the cell's functional properties and interaction potential.[5]
Functional Roles of Neu5Ac in Cellular Signaling
By capping glycan chains, Neu5Ac residues act as critical modulators of a wide range of recognition and signaling events. Their terminal position and negative charge are key to their function.
Siglec-Mediated Immune Regulation
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of inhibitory receptors expressed primarily on immune cells.[21] They recognize and bind to specific sialic acid linkages on cell surfaces.[21] This interaction is a key mechanism for distinguishing "self" from "non-self."[22]
-
Mechanism of Action : When Siglecs on an immune cell (e.g., a macrophage or NK cell) bind to sialic acids on a healthy "self" cell, inhibitory signals are transduced into the immune cell, preventing an autoimmune attack.[23][24] Many cancer cells exploit this by overexpressing sialic acids (hypersialylation) to engage inhibitory Siglecs on immune cells, creating an immunosuppressive tumor microenvironment and evading immune destruction.[25][26][27]
Modulation of Receptor Tyrosine Kinase (RTK) Activity
The sialylation status of glycoproteins can directly influence their function. The heavy sialylation of receptors like the Epidermal Growth Factor Receptor (EGFR) can mask ligand-binding sites or alter receptor dimerization and clustering. This can either dampen or, in some cases, enhance downstream signaling, affecting cell growth, proliferation, and migration.
Host-Pathogen Interactions
Many pathogens have evolved to exploit host cell sialic acids for their own benefit.
-
Viral Entry : Influenza A viruses use their hemagglutinin (HA) protein to bind to terminal Neu5Ac residues on host respiratory epithelial cells, which is the crucial first step for viral entry and infection.[1][28] The preference for α2,6-linked (human) versus α2,3-linked (avian) sialic acids is a major determinant of host specificity.[28] Other viruses, including certain coronaviruses and influenza D virus, can recognize modified forms of sialic acid, such as 9-O-acetylated Neu5Ac.[29][30][31]
-
Bacterial Pathogenesis : Pathogenic bacteria can use sialic acid for molecular mimicry. By coating their surfaces with sialic acid scavenged from the host, they can evade the host immune system by appearing as "self."
Aberrant Sialylation in Cancer
One of the most consistent biochemical signatures of malignant transformation is altered glycosylation, particularly hypersialylation.[7][25][27] Increased density of terminal Neu5Ac on the cancer cell surface is strongly correlated with poor prognosis, metastasis, and immune evasion.[5][6][27]
-
Mechanisms of Hypersialylation : This state is often driven by the upregulation of specific sialyltransferases (e.g., ST6Gal1) or altered expression of enzymes in the Neu5Ac biosynthetic pathway.[6][7][20]
-
Promotion of Metastasis : Hypersialylation enhances the metastatic potential of tumor cells by:
-
Immune Evasion : As described above, engaging inhibitory Siglec receptors to suppress anti-tumor immunity.[6][25]
-
Altering Cell Adhesion : The negative charge of Neu5Ac can promote cell-cell repulsion, facilitating the detachment of cancer cells from the primary tumor.
-
Enhancing Invasion and Migration : Altered sialylation can modulate the function of adhesion molecules like integrins, promoting cell motility.[6]
-
Methodologies for Studying N-Acetylneuraminic Acid Pathways
Investigating the role of Neu5Ac requires a specialized toolkit of chemical and analytical methods.
Metabolic Labeling with Unnatural Sugars
This powerful technique allows for the visualization and identification of newly synthesized sialoglycoconjugates in living cells and animals.
-
Principle : Cells are cultured with a peracetylated mannosamine analog that has been chemically modified with a bioorthogonal reporter group, such as an azide (e.g., Ac4ManNAz) or an alkyne (e.g., Ac4ManNAl).[5][32][33] The cell's metabolic machinery processes this analog as if it were natural ManNAc, incorporating the corresponding azido- or alkynyl-sialic acid onto cell surface glycans.[34]
-
Detection : The reporter group can then be covalently tagged with a probe (e.g., a fluorescent dye or biotin) via a highly specific bioorthogonal "click chemistry" reaction.[34] This enables downstream analysis by fluorescence microscopy, flow cytometry, or proteomic identification.
Table 1: Comparison of Metabolic Labeling Efficiency
| Cell Line | % Incorporation (SiaNAz) | % Incorporation (SiaNAl) |
| Jurkat | 29 ± 2% | 38 ± 2% |
| HL-60 | 27 ± 2% | 78 ± 1% |
| LNCaP | 51 ± 2% | 78% |
| PC-3 | 40 ± 3% | 71 ± 6% |
| Ramos | 56 ± 2% | 58 ± 2% |
| (Data adapted from studies on cells labeled with 50 μM of the respective sugar analog for 3 days)[32] |
Experimental Protocol: Metabolic Labeling and Fluorescence Detection
This protocol provides a generalized workflow for labeling cell surface sialoglycans.
-
Cell Culture and Labeling : a. Plate cells (e.g., HeLa cells) in a suitable format (e.g., 24-well plate with glass coverslips) and allow them to adhere overnight. b. Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution in complete culture medium to a final concentration of 10-50 µM. Causality: The peracetylated form enhances cell permeability. Concentrations must be optimized as high levels can affect cell physiology.[35] c. Replace the medium with the Ac4ManNAz-containing medium and incubate for 1-3 days under standard cell culture conditions (37°C, 5% CO2). Causality: This duration allows for sufficient turnover and incorporation of the unnatural sugar into cell surface glycans.
-
Click Chemistry Reaction : a. Wash the cells three times with ice-cold PBS to remove unincorporated sugar. b. Prepare the click reaction cocktail. For a fluorescent probe like DBCO-PEG4-5/6-carboxyrhodamine, dilute it in PBS to a final concentration of 5-10 µM. Causality: This is a copper-free click reaction, which is less toxic to living cells than copper-catalyzed reactions. c. Incubate the cells with the click reaction cocktail for 30-60 minutes at 37°C, protected from light.
-
Imaging : a. Wash the cells three times with PBS to remove the unreacted probe. b. (Optional) Fix the cells with 4% paraformaldehyde and stain nuclei with a dye like DAPI. c. Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filters for the chosen fluorophore.
Caption: Experimental workflow for metabolic labeling and detection of sialoglycans.
Mass Spectrometry (MS)
MS is the gold standard for detailed structural analysis and quantification of sialylated glycans. However, the analysis is challenging due to the labile nature of the sialic acid linkage, which can easily break during MS analysis.[36]
-
Derivatization Strategies : To overcome this, chemical derivatization methods are employed to stabilize the sialic acid. Amidation with reagents like p-toluidine neutralizes the negative charge and stabilizes the glycosidic bond, enhancing detection in positive-ion mode MALDI-TOF MS.[36] This allows for more accurate quantification and structural characterization of sialylated glycans from complex biological samples.[36][37][38]
Conclusion and Future Directions
N-Acetylneuraminic acid is far more than a simple terminal sugar; it is a master regulator of cellular communication and a critical player in health and disease. The pathways governing its synthesis and transfer to glycoconjugates represent key control points that dictate cellular fate and function. The phenomenon of hypersialylation in cancer highlights the therapeutic potential of targeting these pathways. Future drug development efforts may focus on designing specific inhibitors for key enzymes like GNE or sialyltransferases to normalize the cancer cell sialome, thereby stripping tumors of their immune-evasive shield and metastatic capabilities. Furthermore, advancing analytical techniques, such as improved mass spectrometry methods and novel bioorthogonal probes, will continue to unravel the complexity of the sialome and its profound impact on cellular biology.
References
-
Title: Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: GNE gene: MedlinePlus Genetics Source: MedlinePlus URL: [Link]
-
Title: GNE gene - MedlinePlus Source: MedlinePlus URL: [Link]
-
Title: N-acetylneuraminic acid (Sialic Acid): Benefits and Role in Health | CABIO Source: CABIO URL: [Link]
-
Title: Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars This work was supported by the Director, Office of Ene - Stanford University Source: Stanford University URL: [Link]
-
Title: GNE is a key regulator of sialic acid production. A, GNE catalyzes two... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Diversity of sialic acids revealed using gas chromatography/mass spectrometry of heptafluorobutyrate derivatives | Glycobiology | Oxford Academic Source: Oxford Academic URL: [Link]
-
Title: Glucosamine (UDP-N-acetyl)-2-epimerase/N-acetylmannosamine kinase (GNE) Source: Leiden Muscular Dystrophy pages URL: [Link]
-
Title: Lessons from GNE-deficient embryonic stem cells: sialic acid biosynthesis is involved in proliferation and gene expression - Oxford Academic Source: Oxford Academic URL: [Link]
-
Title: CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of N-acetylneuraminic acid (Neu5Ac) in eukaryotic cells.... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Insights into the role of sialylation in cancer progression and metastasis - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology Source: National Center for Biotechnology Information URL: [Link]
-
Title: Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Sialic acid derivatization for glycan analysis by mass spectrometry - Semantic Scholar Source: Semantic Scholar URL: [Link]
-
Title: Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Early Murine T-lymphocyte Activation Is Accompanied by a Switch from N-Glycolyl- to N-Acetyl-neuraminic Acid and Generation of Ligands for Siglec-E - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: Analysis of Sialic Acid Linkage in N-Linked Glycopeptides Using Liquid Chromatography–Electron-Activated Dissociation Time-of-Flight Mass Spectrometry | Analytical Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Hypersialylation in Cancer: Modulation of Inflammation and Therapeutic Opportunities Source: MDPI URL: [Link]
-
Title: Sialyltransferase - Wikipedia Source: Wikipedia URL: [Link]
-
Title: N-Acetylneuraminic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Hypersialylation in cancer: causes and effects. Elevated levels of... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - Theranostics Source: Theranostics URL: [Link]
-
Title: In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy | PNAS Source: PNAS URL: [Link]
-
Title: Enzyme assay of cytidine 5'-monophosphate sialic acid synthetase (CMAS) - NCBI - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Efficient Production of N-Acetylneuraminic Acid in Escherichia coli Based on the UDP-N-Acetylglucosamine Biosynthetic Pathway | Journal of Agricultural and Food Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Sialic Acids Sweeten a Tumor's Life | Cancer Research - AACR Journals Source: AACR Journals URL: [Link]
-
Title: Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: 1 Whole cell biosynthesis of N-acetylneuraminic acid derivatives - David Schlachter Source: David Schlachter URL: [Link]
-
Title: Structural and functional characterization of CMP-N-acetylneuraminate synthetase from Vibrio cholerae - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies | Glycobiology | Oxford Academic Source: Oxford Academic URL: [Link]
-
Title: Targeting the Siglec–Sialic Acid Immune Axis in Cancer: Current and Future Approaches - AACR Journals Source: AACR Journals URL: [Link]
-
Title: Sialic Acids and Their Influence on Human NK Cell Function - MDPI Source: MDPI URL: [Link]
-
Title: Targeting sialic acid–Siglec interactions to reverse immune suppression in cancer | Glycobiology | Oxford Academic Source: Oxford Academic URL: [Link]
-
Title: N-Glycolylneuraminic Acid as a Receptor for Influenza A Viruses - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional entry receptors | Journal of Virology Source: American Society for Microbiology URL: [Link]
-
Title: Sialic acids as receptor determinants for coronaviruses - Scite.ai Source: Scite.ai URL: [Link]
-
Title: CMAS Gene - Cytidine Monophosphate N-Acetylneuraminic Acid Synthetase - GeneCards Source: GeneCards URL: [Link]
-
Title: Influenza D virus utilizes both 9- O-acetylated N-acetylneuraminic and 9 - PubMed - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology - Frontiers Source: Frontiers URL: [Link]
-
Title: Sialyltransferase - Society for Developmental Biology Source: Society for Developmental Biology URL: [Link]
-
Title: Many locks to one key: N-acetylneuraminic acid binding to proteins - IUCr Journals Source: IUCr Journals URL: [Link]
-
Title: Siglec Signaling in the Tumor Microenvironment - Frontiers Source: Frontiers URL: [Link]
Sources
- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylneuraminic acid (Sialic Acid): Benefits and Role in Health | CABIO [cabio.com]
- 4. Physiological Function and Preparation of N-Acetylneuraminic acid_Chemicalbook [chemicalbook.com]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the role of sialylation in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. medlineplus.gov [medlineplus.gov]
- 12. researchgate.net [researchgate.net]
- 13. GNE homepage [dmd.nl]
- 14. GNE gene: MedlinePlus Genetics [medlineplus.gov]
- 15. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 17. usbio.net [usbio.net]
- 18. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sialyltransferase - Wikipedia [en.wikipedia.org]
- 20. Frontiers | The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology [frontiersin.org]
- 21. Early Murine T-lymphocyte Activation Is Accompanied by a Switch from N-Glycolyl- to N-Acetyl-neuraminic Acid and Generation of Ligands for Siglec-E - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Sialic Acids and Their Influence on Human NK Cell Function [mdpi.com]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. N-Glycolylneuraminic Acid as a Receptor for Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. scite.ai [scite.ai]
- 31. Influenza D virus utilizes both 9- O-acetylated N-acetylneuraminic and 9- O-acetylated N-glycolylneuraminic acids as functional entry receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. web.stanford.edu [web.stanford.edu]
- 33. pnas.org [pnas.org]
- 34. academic.oup.com [academic.oup.com]
- 35. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 36. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. semanticscholar.org [semanticscholar.org]
Precision Glycomics: A Technical Guide to Stable Isotope Labeling Strategies
Topic: Introduction to Stable Isotope Labeling in Glycobiology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Unlike the template-driven biosynthesis of proteins, glycosylation is a non-template-driven process governed by the availability of substrates, enzyme kinetics, and cellular metabolic states. This inherent heterogeneity makes quantitative glycomics significantly more challenging than proteomics. Stable isotope labeling has emerged as the gold standard for overcoming these challenges, enabling precise relative quantification by introducing predictable mass shifts that allow samples to be mixed and analyzed simultaneously by mass spectrometry (MS).
This guide synthesizes the two dominant methodologies—Metabolic Labeling (In Vivo) and Chemical Labeling (In Vitro) —providing the causal logic, step-by-step protocols, and self-validating checks required for high-integrity data in drug development and basic research.
The Strategic Imperative: Why Stable Isotopes?
In comparative glycomics (e.g., Healthy vs. Disease, Drug-Treated vs. Control), label-free quantification often fails due to run-to-run ionization variability. Glycans are particularly susceptible to "ion suppression," where co-eluting species compete for charge in the MS source.
The Isotopic Solution:
By labeling one sample with heavy isotopes (
-
Co-elution: Heavy and Light glycans elute simultaneously (or with negligible shift), experiencing the exact same ionization environment.
-
Ratio Fidelity: The ratio of Heavy/Light peak intensities perfectly reflects relative abundance, canceling out matrix effects.
Methodological Framework
A. Metabolic Labeling (In Vivo)
Primary Method: IDAWG (Isotopic Detection of Aminosugars With Glutamine).[1][2] Mechanism: This method exploits the Hexosamine Biosynthetic Pathway (HBP). The amide nitrogen of Glutamine (Gln) is the obligate donor for the synthesis of Glucosamine-6-phosphate, the precursor for all hexosamines (GlcNAc, GalNAc) and sialic acids (Neu5Ac).
Causality: By substituting standard media with amide-
B. Chemical Labeling (In Vitro)
Primary Method:
Causality: This method is preferred for clinical samples (plasma, tissue) where metabolic labeling is impossible. It also stabilizes sialic acids (preventing in-source decay) and enhances hydrophobicity, improving ionization efficiency by orders of magnitude.
Visualizing the Mechanism
The following diagram illustrates the Hexosamine Biosynthetic Pathway utilized in IDAWG, highlighting the entry point of the isotopic label.
Caption: The Hexosamine Biosynthetic Pathway showing 15N incorporation from Glutamine into UDP-GlcNAc.
Technical Deep Dive: Experimental Protocols
Protocol A: IDAWG (Metabolic Labeling)
Application: Cell culture models (e.g., drug mechanism of action studies).
Reagents:
-
Gln-free DMEM or RPMI media.
-
Amide-
-L-Glutamine (Heavy) and standard L-Glutamine (Light). -
Dialyzed Fetal Bovine Serum (dFBS) (Critical: Standard FBS contains unlabeled Gln which dilutes the label).
Step-by-Step Workflow:
-
Adaptation Phase:
-
Split cells into two populations: "Light" and "Heavy."[4][5]
-
Culture "Heavy" cells in media supplemented with amide-
-Gln and 10% dFBS.[6] -
Self-Validating Check: Perform at least 5-6 cell doublings to ensure >98% isotopic incorporation. Residual natural abundance peaks indicate insufficient doubling time.
-
-
Experimental Treatment:
-
Apply drug/stimulus to one population (e.g., Heavy) and vehicle to the other (Light).
-
-
Harvest & Mix:
-
Lyse cells. Quantify protein content (BCA assay).
-
Critical Step: Mix Light and Heavy lysates at a 1:1 protein ratio before glycan release. This eliminates downstream processing errors (pipetting, extraction losses) as both samples are processed as a single mixture.
-
-
Glycan Release:
-
Enzymatic release (PNGase F) for N-glycans; Reductive
-elimination for O-glycans.
-
Protocol B: Quantitative -Permethylation
Application: Clinical samples, tissue biopsies, or when metabolic labeling is not feasible.
Reagents:
-
-Iodomethane (
) and -Iodomethane.[7] -
NaOH beads (must be crushed to a fine slurry in DMSO immediately before use).
Step-by-Step Workflow:
-
Glycan Release:
-
Release glycans from Sample A and Sample B separately.[8]
-
-
Derivatization (The Ciucanu Method):
-
Sample A: Add DMSO/NaOH slurry +
. -
Sample B: Add DMSO/NaOH slurry +
. -
Incubate with vigorous shaking (30-60 mins). The reaction replaces all -OH and -NH protons with methyl groups.
-
-
Quench & Mix:
-
Quench reaction with dilute acetic acid.
-
Self-Validating Check: Mix Sample A and B now.
-
Perform hydrophobic extraction (Chloroform/Water). The permethylated glycans partition into the organic phase.
-
-
Analysis:
-
Analyze by MALDI-TOF or LC-ESI-MS.[9]
-
Data Interpretation & Quantitative Logic
The success of these experiments relies on accurately interpreting mass shifts.
Mass Shift Calculation Table
| Labeling Method | Target Residue | Mass Shift ( | Example: High Mannose (Man5) | Example: Sialylated Biantennary (A2G2S2) |
| IDAWG ( | GlcNAc, GalNAc, Neu5Ac | +1 Da per Nitrogen | ||
| Permethylation ( | Free -OH, -NH | +1 Da per Methyl group |
Note: Permethylation mass shifts vary based on the number of methylation sites. The exact shift is calculated as
Self-Validating Systems (Trustworthiness)
-
The "Scrambling" Check (IDAWG): Inspect the mass spectrum of a known standard (e.g., Man5GlcNAc2). If you see "satellite" peaks indicating partial labeling (e.g., +1 Da instead of +2 Da), the adaptation phase was too short.
-
The "Under-methylation" Check (Chemical): Look for peaks at -14 Da intervals from the parent ion. Presence of these peaks indicates incomplete methylation, rendering quantification invalid.
References
-
Orlando, R., et al. (2009).[10][11] "IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells." Journal of Proteome Research. [Link]
-
Kang, P., et al. (2007). "Comparative glycomic mapping through quantitative permethylation and stable-isotope labeling." Analytical Chemistry. [Link]
-
Alvarez-Manilla, G., et al. (2007).[11] "Tools for glycomics: relative quantitation of glycans by isotopic permethylation using 13CH3I." Glycobiology. [Link]
-
Woo, C.M., et al. (2015). "Isotope-targeted glycoproteomics (IsoTaG): a mass-independent platform for intact N- and O-glycopeptide discovery and analysis." Nature Methods. [Link]
-
Zhang, H., et al. (2023). "GlyProSILC: Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics." Analytical Chemistry. [Link][12][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. ukisotope.com [ukisotope.com]
- 6. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tools for glycomics: relative quantitation of glycans by isotopic permethylation using 13CH3I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. aph-hsps.hu [aph-hsps.hu]
- 13. ludger.com [ludger.com]
Methodological & Application
N-Acetyl-D-[2,3-13C2]neuraminic Acid NMR spectroscopy protocol
Application Note: AN-NMR-13C-NEU Protocol for the Structural & Quantitative Analysis of N-Acetyl-D-[2,3-13C2]neuraminic Acid by NMR Spectroscopy
Abstract
This application note details the protocol for the preparation, acquisition, and analysis of N-Acetyl-D-[2,3-13C2]neuraminic Acid (Neu5Ac) using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The specific [2,3-13C2] labeling pattern introduces a scalar spin-spin coupling (
Introduction & Strategic Rationale
N-Acetylneuraminic acid (Neu5Ac) is the most prominent sialic acid in mammalian cells, capping glycan chains and mediating critical cell-cell interactions.[1] The study of its free solution behavior and enzymatic incorporation often relies on NMR.
Why [2,3-13C2] Labeling?
Standard
-
Anomeric Specificity: C2 is the anomeric center. Its chemical shift is highly sensitive to the glycosidic bond configuration (
vs. ). -
The
Filter: The direct bond between and creates a large scalar coupling (~35–45 Hz). This splits the C2 and C3 signals into doublets, allowing immediate discrimination from natural abundance singlets (1.1%) without complex background subtraction. -
Quaternary Reporter: C2 is quaternary in the pyranose form (bonded to -COOH, -OH, -O-, C3). It lacks a direct proton, making it invisible in standard HSQC. The
label allows magnetization transfer via the C2-C3 bond (e.g., in INADEQUATE or HMBC experiments) to probe the C2 environment indirectly.
Materials & Methods
Reagents
-
Analyte: N-Acetyl-D-[2,3-13C2]neuraminic Acid (>98% isotopic enrichment).[2]
-
Solvent: Deuterium Oxide (
, 99.9% D). -
Buffer: 50 mM Phosphate Buffer (Potassium Phosphate Monobasic/Dibasic), pH 7.0 (uncorrected meter reading).
-
Internal Standard: 0.5 mM DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP-d4. Avoid TMSP if pH < 6 due to stability issues.
Sample Preparation Protocol
-
Step 1: Weigh 2–5 mg of [2,3-13C2]Neu5Ac into a microcentrifuge tube.
-
Step 2: Dissolve in 550
L of Phosphate Buffer/D2O solution. -
Step 3: Adjust pH to 7.0
0.1 using dilute NaOD or DCl.-
Expert Insight: Neu5Ac is acidic (
). Unbuffered solutions will be acidic, accelerating mutarotation and shifting resonances. pH 7.0 mimics physiological conditions.
-
-
Step 4: Transfer to a 5 mm high-precision NMR tube.
-
Step 5 (Validation): Measure the pH of the remaining trace solution to confirm stability.
NMR Acquisition Parameters
-
Instrument: 500 MHz (11.7 T) or higher recommended. Cryoprobe preferred for sensitivity.
-
Temperature: 298 K (25°C).
| Experiment | Pulse Sequence | Key Parameters | Purpose |
| 1D | zg30 | sw=12 ppm, d1=2s, ns=16 | Verify sample purity and H3ax/H3eq protons. |
| 1D | zgpg30 (Power-gated) | sw=240 ppm, d1=2s, ns=256 | Observe C2/C3 doublets. Quantification. |
| 2D | hsqcetgp | Correlate C3 to H3ax/H3eq. | |
| 2D INADEQUATE | inadeq | The "Killer App": Selectively detects only the |
Data Analysis & Interpretation
Chemical Shift Assignments
The [2,3-13C2] labeling pattern produces distinct doublets due to
Table 1: Characteristic NMR Signals for [2,3-13C2]Neu5Ac (pH 7.0, D2O)
| Nucleus | Anomer | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Note |
| 96.8 | Doublet | ~38 Hz | Anomeric quaternary carbon. | ||
| 100.5 | Doublet | ~38 Hz | Downfield shift indicates axial OH (alpha). | ||
| 40.5 | Doublet | ~38 Hz | Methylene carbon. | ||
| 42.5 | Doublet | ~38 Hz | |||
| 1.8 (ax) / 2.2 (eq) | Multiplet | N/A | Coupled to C3 (satellites visible). |
Calculating Anomeric Ratio
In aqueous solution, Neu5Ac exists in equilibrium.
-
Expected Value: ~92–95%
-anomer / ~5–8% -anomer. -
Validation Check: If the ratio deviates significantly (e.g., >15%
), check for sample degradation (lactonization) or pH errors.
The Self-Validating Spectral Signature
The protocol is self-validating through the C2-C3 Coupling :
-
Pass: C2 appears as a clear doublet (
Hz). This confirms the C2-C3 bond is intact and both carbons are labeled. -
Fail (Bond Cleavage): If the label is metabolized into pyruvate (C1-C3 of Neu5Ac) and ManNAc, the C2-C3 bond breaks. The C2 signal (now in pyruvate) will lose the specific 38 Hz coupling to the sugar ring.
-
Fail (Dilution): If C2 appears as a singlet, the signal is from natural abundance (1.1%), indicating the labeled compound is absent or below detection limits.
Workflow Visualization
Figure 1: Decision-tree workflow for the preparation and validation of [2,3-13C2]Neu5Ac samples.
Advanced Applications: Metabolic Flux Analysis
This protocol is highly effective for tracking sialic acid biosynthesis.
-
Pathway: ManNAc
ManNAc-6P Neu5Ac-9P Neu5Ac.[1][3] -
Experiment: Feed cells with
ManNAc. -
Detection: The label incorporates into positions C2 and C3 of Neu5Ac.[4]
-
Readout: The appearance of the C2 doublet at 96.8 ppm in the cell lysate or supernatant confirms de novo biosynthesis. The doublet filters out the high background of natural abundance lipids and proteins in the lysate.
References
-
Vliegenthart, J. F. G., et al. (1982).[5] NMR Spectroscopy of Sialic Acids. Springer.
-
Benie, A. J., et al. (2008).[3] 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms. Journal of the American Chemical Society.[3]
-
Sialic Acid Structure & Chemical Shifts. (2025). PubChem Compound Summary for CID 445063. National Library of Medicine.
-
Azurmendi, H. F., & Freedberg, D. I. (2010). Accurate Determinations of One-bond 13C-13C Couplings in Carbohydrates. ResearchGate.
-
Battistel, M. D., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Royal Society of Chemistry.
Sources
Application Note: Precision In Vivo Metabolic Labeling of Sialoglycans using [2,3-13C2]Neu5Ac
Abstract & Strategic Rationale
Sialic acids (Neu5Ac) cap the glycans of cell surface receptors, mediating critical interactions in immunology, oncology, and pathogen entry. While "Click chemistry" analogs (e.g., Ac4ManNAz) are popular for imaging, they structurally perturb the glycan coat.
[2,3-13C2]Neu5Ac offers a non-perturbative, chemically authentic alternative for quantitative metabolic flux analysis (MFA). By incorporating two Carbon-13 isotopes at the C2 (anomeric) and C3 positions, this tracer provides a distinct +2.007 Da mass shift detectable by high-resolution LC-MS/MS.
Key Advantages of [2,3-13C2]Neu5Ac:
-
Structural Fidelity: Identical to endogenous Neu5Ac; no steric hindrance for sialyltransferases.
-
Bond Stability: The C2-C3 bond is retained throughout activation (CMP-Neu5Ac) and transfer, unlike C1 which can be subject to decarboxylation in alternative catabolic shunts.
-
Background Suppression: The +2 Da shift moves the signal beyond the natural M+1 isotopic envelope of endogenous Neu5Ac, significantly improving the limit of quantitation (LOQ) compared to single-labeled tracers.
Mechanism of Action
The utility of [2,3-13C2]Neu5Ac relies on the "Salvage Pathway."[1] While cells synthesize Neu5Ac de novo, they readily scavenge exogenous sialic acid.
-
Uptake: [2,3-13C2]Neu5Ac enters the cell via macropinocytosis or specific transporters.
-
Activation: It is transported to the nucleus and converted to CMP-[2,3-13C2]Neu5Ac by CMP-Sialic Acid Synthetase (CMAS).[1]
-
Transfer: In the Golgi, Sialyltransferases (STs) transfer the labeled moiety onto nascent glycoproteins or glycolipids.[1]
-
Detection: The resulting sialoglycans carry the heavy isotope tag, which is quantified after acid hydrolysis.
Visualization: Metabolic Fate of [2,3-13C2]Neu5Ac[1]
Figure 1: The salvage pathway incorporation of the double-heavy labeled sialic acid into cell surface glycoconjugates.[1]
Experimental Protocol: In Vivo Pulse-Chase
This protocol is optimized for C57BL/6 mice but is scalable to other models. It uses DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatization for femtomole-level sensitivity.
Phase 1: Preparation & Administration
Reagents:
-
[2,3-13C2]Neu5Ac (Solid, >99% isotopic purity).
-
Vehicle: Sterile PBS (pH 7.4).
Step-by-Step:
-
Stock Solution: Dissolve [2,3-13C2]Neu5Ac in PBS to a concentration of 20 mg/mL . Sterile filter (0.22 µm).
-
Dosing Strategy (Pulse):
-
Administer 200 mg/kg via Intraperitoneal (IP) injection.
-
Note: Oral gavage is possible but results in lower brain incorporation due to first-pass metabolism.
-
-
Chase Period:
-
Allow incorporation for 24–48 hours (optimal for serum glycoproteins).
-
For tissue turnover studies (e.g., brain), extend to 3–7 days .
-
Phase 2: Tissue Collection & Hydrolysis
Objective: Release sialic acids from glycoconjugates for analysis.
-
Harvest: Euthanize mice; collect serum, liver, kidney, or tumor tissue. Flash freeze in liquid nitrogen.
-
Homogenization: Lyse tissue (50 mg) in 500 µL ice-cold water.
-
Acid Hydrolysis (Critical Step):
-
Mix 50 µL homogenate with 50 µL 4M Acetic Acid (Final conc: 2M).
-
Incubate at 80°C for 3 hours .
-
Why? Stronger acids (HCl) degrade sialic acids; Acetic acid gently cleaves the glycosidic bond.
-
-
Cleanup: Centrifuge (14,000 x g, 10 min) to pellet precipitated proteins. Collect supernatant.
Phase 3: DMB Derivatization & LC-MS/MS
Objective: Fluorescent/MS tagging of alpha-keto acids.
-
Reagent: Prepare DMB Reagent (7 mM DMB, 1.4 M Acetic Acid, 0.75 M β-mercaptoethanol, 18 mM Sodium Hydrosulfite).
-
Reaction: Mix 20 µL sample supernatant + 20 µL DMB Reagent.
-
Incubation: 50°C for 2.5 hours in the dark.
-
Quench: Add 200 µL water. Inject onto LC-MS.
Analytical Workflow (LC-MS/MS)
Instrumentation Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 100mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
-
Gradient: 5% B to 25% B over 15 mins (Isocratic separation of Neu5Ac vs Neu5Gc).
Mass Transitions (MRM)
Quantify the ratio of Heavy (Tracer) to Light (Endogenous).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time | Notes |
| DMB-Neu5Ac (Endogenous) | 426.1 [M+H]+ | 408.1 | ~8.5 min | Loss of H2O |
| DMB-[2,3-13C2]Neu5Ac (Tracer) | 428.1 [M+H]+ | 410.1 | ~8.5 min | +2 Da Shift |
| DMB-Neu5Gc (Interference) | 442.1 [M+H]+ | 424.1 | ~9.2 min | Separate chromatographically |
Visualization: Analytical Logic
Figure 2: The analytical pipeline from tissue harvest to isotopic quantification.[2][3]
Data Analysis & Interpretation
Calculation: Fractional Enrichment
To determine the turnover rate, calculate the incorporation ratio (
-
Low Enrichment (<1%): Indicates poor uptake or slow turnover (e.g., brain tissue).
-
High Enrichment (>10%): Indicates rapid turnover (e.g., liver, activated T-cells).
Troubleshooting Guide
-
Signal Saturation: If the 426 peak is saturated, dilute samples 1:10.
-
Peak Broadening: Ensure the LC column temperature is stable (30°C); DMB derivatives are temperature sensitive.
-
No 428 Signal: Confirm injection was IP (not subcutaneous). Check mouse hydration.
References
-
Sialic Acid Biosynthesis & Regulation
-
LC-MS Analysis of Sialic Acids
-
Metabolic Flux Analysis Principles
- Source: NIH (N
- Title: A roadmap for interpreting 13C metabolite labeling patterns
-
URL:[Link]
-
DMB Derivatization Method
Sources
- 1. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]
- 2. researchgate.net [researchgate.net]
- 3. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
Application Note: High-Precision Quantification of Sialic Acid in Biological Matrices by LC-MS/MS using a ¹³C Internal Standard
Audience: Researchers, scientists, and drug development professionals engaged in glycoprotein analysis, biomarker discovery, and biopharmaceutical characterization.
Abstract
This document provides a comprehensive guide and detailed protocol for the accurate and precise quantification of N-acetylneuraminic acid (Neu5Ac), a predominant sialic acid, in complex biological samples. The methodology leverages the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and correct for variability during sample processing and analysis, a stable isotope-labeled (SIL) internal standard, specifically ¹³C-labeled N-acetylneuraminic acid, is employed. This application note will delve into the scientific rationale behind key experimental steps, from sample preparation to data analysis, offering field-proven insights to establish a robust and self-validating analytical system.
Introduction: The Critical Role of Sialic Acid Quantification
Sialic acids, a family of nine-carbon acidic monosaccharides, are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1] N-acetylneuraminic acid (Neu5Ac) is the most common form in humans and plays a pivotal role in a myriad of biological processes, including cell-cell recognition, immune response modulation, and protein stability.[1] In the realm of biopharmaceuticals, the degree of sialylation is a critical quality attribute (CQA) as it can significantly impact the serum half-life, efficacy, and immunogenicity of therapeutic glycoproteins.[1] Consequently, the precise and accurate quantification of sialic acid is paramount for drug development, clinical diagnostics, and fundamental biological research.[2]
LC-MS/MS has emerged as the gold standard for this application due to its exceptional sensitivity, specificity, and versatility.[2] However, the analytical workflow, which involves the release of sialic acid from glycoconjugates, potential derivatization, and the analysis itself, is susceptible to variations that can compromise quantitative accuracy. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective strategy to mitigate these variabilities.[3] This note details a method using a ¹³C-labeled Neu5Ac internal standard, which co-elutes with the native analyte and experiences identical ionization and matrix effects, thereby providing a reliable basis for quantification.[4]
The "Why": Causality Behind Experimental Choices
A robust analytical method is built on a foundation of scientifically sound decisions. Here, we explain the rationale behind the key components of this protocol.
Why Mild Acid Hydrolysis?
Sialic acids are linked to the rest of the glycan chain via a glycosidic bond that is particularly labile to acid.[5] Mild acid hydrolysis, typically using acetic acid, is employed to cleave this bond and release the terminal sialic acid residues.[6] The conditions (e.g., 2 M acetic acid at 80°C for 2 hours) are optimized to achieve complete release of sialic acids while minimizing the degradation of the released monosaccharides or the loss of labile modifications like O-acetylation.[6][7] Harsher acidic conditions could lead to unwanted side reactions and inaccurate quantification.[5]
The Imperative of Derivatization: The Role of DMB
While direct analysis of sialic acids by LC-MS is possible, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) offers several advantages. DMB reacts specifically with the α-keto acid functionality of sialic acids to form a stable, fluorescent quinoxalinone derivative.[1][8] This derivatization enhances chromatographic retention on reversed-phase columns and significantly improves ionization efficiency in the mass spectrometer, leading to enhanced sensitivity.[7][9] The reaction is robust and provides stoichiometric labeling, which is crucial for quantitative analysis.[10]
Mechanism of DMB Derivatization
The reaction between the α-keto acid of sialic acid and DMB is a condensation reaction that forms a stable, highly fluorescent quinoxaline ring structure. This chemical modification is key to the enhanced sensitivity of the assay.
Caption: DMB reacts with the α-keto acid of sialic acid.
The Gold Standard: ¹³C-Labeled Internal Standard
The cornerstone of this high-precision method is the use of a ¹³C-labeled internal standard. Here’s why it is superior to other approaches:
-
Co-elution and Identical Behavior: A ¹³C-labeled internal standard is chemically identical to the analyte, differing only in mass. This ensures that it has the same chromatographic retention time, extraction recovery, and ionization response as the endogenous sialic acid.[4] Deuterated standards, in contrast, can sometimes exhibit slight chromatographic shifts due to the different physicochemical properties of deuterium versus hydrogen.[11]
-
Correction for Matrix Effects: Biological samples are complex matrices containing numerous compounds that can interfere with the ionization of the target analyte, a phenomenon known as ion suppression or enhancement.[3] Since the ¹³C internal standard co-elutes and has the same ionization properties as the analyte, it is affected by matrix effects in the exact same way.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively normalized, leading to highly accurate results.
-
Compensation for Procedural Losses: Any loss of analyte during sample preparation steps (e.g., hydrolysis, derivatization, and sample transfer) will be mirrored by a proportional loss of the ¹³C internal standard. This allows for accurate quantification even with incomplete recovery.
Detailed Protocols
Reagents and Materials
-
N-acetylneuraminic acid (Neu5Ac) standard
-
¹³C₃-N-acetylneuraminic acid (¹³C₃-Neu5Ac) internal standard
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB)
-
Acetic acid, LC-MS grade
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or oven
-
LC-MS/MS system with an electrospray ionization (ESI) source
Protocol 1: Sample Preparation
This protocol outlines the steps for the release and derivatization of sialic acid from a glycoprotein sample.
-
Sialic Acid Release (Mild Acid Hydrolysis):
-
To 50 µg of glycoprotein sample in a microcentrifuge tube, add 2 M acetic acid to a final volume of 100 µL.
-
Add the ¹³C₃-Neu5Ac internal standard to each sample at a final concentration of 500 ng/mL.
-
Vortex briefly to mix.
-
Incubate the mixture at 80°C for 2 hours in a heating block.[6]
-
After incubation, cool the samples to room temperature.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
DMB Derivatization:
-
Prepare the DMB labeling reagent fresh: 7 mg/mL DMB, 1.4 M acetic acid, 0.7 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in water.[9]
-
To 50 µL of the supernatant from the hydrolysis step, add 50 µL of the DMB labeling reagent.
-
Vortex to mix and incubate at 50°C for 2.5 hours in the dark.[2]
-
After incubation, cool the samples to room temperature.
-
The samples are now ready for LC-MS/MS analysis. The DMB-labeled sialic acids are light-sensitive and should be analyzed within 24-72 hours when stored at 4°C in the dark.[1][3]
-
Experimental Workflow
The overall process involves the release of sialic acid, addition of the internal standard, derivatization, and subsequent analysis by LC-MS/MS.
Caption: Workflow for LC-MS/MS quantification of sialic acid.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 40% B over 10 minutes, followed by a wash and re-equilibration |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition (Neu5Ac) | Q1: 308.2 m/z -> Q3: 87.0 m/z[11] |
| MRM Transition (¹³C₃-Neu5Ac) | Q1: 311.2 m/z -> Q3: 90.0 m/z[11] |
Data Analysis and System Validation
Calibration Curve and Quantification
A calibration curve is constructed by analyzing a series of standards containing known concentrations of Neu5Ac and a fixed concentration of the ¹³C₃-Neu5Ac internal standard. The peak area ratio (Neu5Ac peak area / ¹³C₃-Neu5Ac peak area) is plotted against the concentration of Neu5Ac. A linear regression analysis is then applied to the data. The concentration of Neu5Ac in unknown samples is determined by interpolating their peak area ratios from this calibration curve.
Table 3: Example Calibration Curve Data
| Neu5Ac Conc. (ng/mL) | Neu5Ac Peak Area | ¹³C₃-Neu5Ac Peak Area | Peak Area Ratio |
| 10 | 15,234 | 75,123 | 0.203 |
| 25 | 38,123 | 74,987 | 0.508 |
| 50 | 76,543 | 75,543 | 1.013 |
| 100 | 152,987 | 75,321 | 2.031 |
| 250 | 380,123 | 74,876 | 5.077 |
| 500 | 755,432 | 75,111 | 10.058 |
| 1000 | 1,510,876 | 75,234 | 20.082 |
The resulting linear equation (e.g., y = 0.0201x + 0.002) with a correlation coefficient (R²) > 0.99 demonstrates a strong linear relationship, validating the calibration for quantitative analysis.
Method Validation
A robust analytical method must be validated to ensure it is fit for purpose. Key validation parameters include accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification).[12]
Table 4: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.99 | 0.9992 |
| Accuracy (% Recovery) | 85-115% | 95.2% - 104.5% |
| Precision (%RSD) | ≤ 15% | < 7% |
| LOD | S/N ≥ 3 | 0.3 µmol/L[11] |
| LOQ | S/N ≥ 10 | 1.0 µmol/L[11] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Incomplete hydrolysis or derivatization. Ion source contamination. | Optimize hydrolysis/derivatization time and temperature. Clean the mass spectrometer's ion source. |
| Peak Tailing or Splitting | Column degradation. Inappropriate injection solvent. | Replace the analytical column. Ensure the sample is dissolved in a solvent similar to the initial mobile phase.[13] |
| High Variability in Results | Inconsistent sample preparation. Matrix effects not fully compensated. | Ensure precise and consistent pipetting. Verify the purity and concentration of the internal standard. Optimize chromatography to separate the analyte from interfering matrix components.[3] |
| Carryover | Contamination from a previous high-concentration sample. | Implement a robust needle wash protocol. Inject blank samples between high-concentration samples.[13] |
Conclusion
The LC-MS/MS method detailed in this application note provides a highly accurate, precise, and robust workflow for the quantification of sialic acid in complex biological matrices. The strategic use of a ¹³C-labeled internal standard is central to the method's success, effectively compensating for procedural variability and matrix-induced ionization effects. By understanding the scientific principles behind each step and adhering to the detailed protocols, researchers can achieve reliable and high-quality quantitative data essential for advancing glycoprotein research and biopharmaceutical development.
References
-
Agilent Technologies. (2021). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Agilent Technologies, Inc. Link
-
Cheeseman, J., Kuhnle, G., Spencer, D. I. R., & Osborn, H. M. I. (2021). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. Bioorganic & Medicinal Chemistry, 30, 115942. Link
-
Creative Proteomics. Sialic Acid Analysis. Link
- de Hoffmann, E., & Stroobant, V. (2007).
-
CD BioGlyco. Sialic Acid Analysis by LC-MS. Link
-
Lauwers, E., et al. (2007). Quantification of free and total sialic acid excretion by LC-MS/MS. Journal of Chromatography B, 848(2), 251-257. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. Link
- Reboul, E., & Varki, A. (1984). The release of sialic acids from glycoconjugates. Analytical biochemistry, 143(2), 282-288.
-
Sigma-Aldrich. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials. Link
-
Thermo Fisher Scientific. (2012). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Link
-
Waters Corporation. DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Link
-
Zimmer, D., et al. (2014). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories, Inc.Link
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Link
-
Benchchem. Troubleshooting unexpected results in Sialylglycopeptide experiments. Link
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Link
-
An, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(21), 2736-2742. Link
-
Liu, S., et al. (2023). Analysis of Sialic Acid Linkage in N-Linked Glycopeptides Using Liquid Chromatography–Electron-Activated Dissociation Time-of-Flight Mass Spectrometry. Analytical Chemistry, 95(19), 7458-7467. Link
-
Benchchem. Minimizing sialic acid loss during Sialylglycopeptide analysis. Link
- Taylor, P. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
-
resolving-analytical.com. 8 Essential Characteristics of LC-MS/MS Method Validation. Link
-
Waters Corporation. (2015). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Link
-
Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Link
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
-
Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Link
-
Shaw, C. J., Chao, H., & Xiao, B. (2001). Determination of sialic acids by liquid chromatography-mass spectrometry. Journal of Chromatography A, 913(1-2), 365-370. Link
-
Zhang, K., et al. (2024). Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS. Analytical Methods. Link
-
AMS Biotechnology (Europe) Ltd. (2025). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Link
-
Harvard Apparatus. LC-MS Instrument Calibration. Link
-
Benchchem. Mass Spectrometry of Keto Acids. Link
-
Takara Bio Inc. Sialic Acid Fluorescence Labeling Kit. Link
-
Tanaka, K., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(21), 2736-2742. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sialic Acid Analysis by LC-MS – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. longdom.org [longdom.org]
- 5. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 7. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. zefsci.com [zefsci.com]
Application Notes & Protocols: Metabolic Flux Analysis of Sialic Acid Biosynthesis with 13C Tracers
Abstract
Sialic acids, terminal monosaccharides on vertebrate cell surface glycans, are critical mediators of cellular recognition, signaling, and host-pathogen interactions.[1][2] Altered sialylation is a hallmark of numerous pathologies, including cancer and viral infections, making the sialic acid biosynthesis pathway a key target for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 13C Metabolic Flux Analysis (13C-MFA) to quantitatively investigate the dynamics of sialic acid biosynthesis. We present the theoretical underpinnings, detailed experimental protocols, and data analysis strategies required to trace the flow of carbon from 13C-labeled glucose through the intricate network of reactions culminating in sialic acid production. This powerful technique offers unparalleled insights into the regulation and dysregulation of this vital metabolic pathway.
Part 1: Theoretical Foundations
Overview of the Sialic Acid Biosynthesis Pathway
The de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a cytosolic and nuclear process that begins with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthesis pathway which itself is fed by glycolysis.[3]
The core pathway involves a series of enzymatic steps:
-
Epimerization/Kinase Activity: The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) first converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and subsequently phosphorylates it to ManNAc-6-phosphate (ManNAc-6-P).[2][3]
-
Condensation: NeuAc-9-P-synthetase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP), another glycolytic intermediate, to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[1][3]
-
Dephosphorylation: Neu5Ac-9-P-phosphatase (NANP) removes the phosphate group to yield Neu5Ac.[3]
-
Activation: In the nucleus, Neu5Ac is activated by CMP-NeuAc synthetase (CMAS), which attaches a cytidine monophosphate (CMP) moiety, forming the high-energy donor substrate CMP-Neu5Ac.[3][4] This activated sugar is then transported to the Golgi apparatus for use by sialyltransferases.
Tracing the incorporation of 13C atoms from glucose into these intermediates provides a direct measure of the pathway's activity.
Diagram: Sialic Acid Biosynthesis Pathway with 13C Tracer Flow
The following diagram illustrates the key steps of the pathway and how a [U-13C6]-glucose tracer feeds into it.
Caption: High-level workflow for 13C-MFA of sialic acid biosynthesis.
Part 3: Step-by-Step Protocols
These protocols are generalized for adherent mammalian cells. Optimization for specific cell lines or suspension cultures may be required.
Protocol 3.1: Cell Culture and Isotopic Labeling
-
Seed Cells: Seed adherent cells in multiple plates (e.g., 6-well or 10 cm dishes) to ensure sufficient biomass for analysis. Aim for a seeding density that results in ~80-90% confluency at the time of harvest.
-
Prepare Media: Prepare two batches of culture medium: one with natural abundance glucose and one with [U-13C6]-glucose, both supplemented with dialyzed FBS.
-
Initiate Labeling: Once cells have adhered and are in the exponential growth phase, replace the standard medium with the pre-warmed 13C-labeling medium. For the control plates, replace with the prepared natural abundance medium.
-
Incubate: Culture the cells for the predetermined duration to achieve isotopic steady state (typically 24-48 hours). Monitor cell health and confluency.
Protocol 3.2: Metabolic Quenching and Extraction
This step is critical to instantly halt all enzymatic activity, preserving the in vivo metabolic state.
-
Prepare Quenching/Extraction Solution: Pre-chill a solution of 80:20 methanol:water to -80°C.
-
Quench Metabolism: Aspirate the culture medium rapidly. Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add Quenching Solution: Immediately add the -80°C methanol:water solution to the culture plate to cover the cell monolayer. [5]4. Lyse and Scrape: Place the dish on dry ice for 10 minutes. [5]Then, transfer to wet ice and use a cell scraper to scrape the frozen cell lysate into the solution.
-
Collect Lysate: Transfer the cell lysate/methanol slurry to a pre-chilled microcentrifuge tube.
-
Clarify: Centrifuge at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble metabolites, to a new clean tube. This extract can be stored at -80°C or used immediately.
Protocol 3.3: Hydrolysis of Sialoglycoconjugates
Most sialic acid is bound to glycoproteins and glycolipids. A hydrolysis step is required to release free sialic acid for analysis.
-
Dry Extract: Dry a portion of the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Acid Hydrolysis: Reconstitute the dried extract in 2 M acetic acid.
-
Incubate: Heat the sample at 80°C for 2 hours to release sialic acids from glycoconjugates. [6]4. Dry Again: Dry the sample completely under nitrogen or vacuum to remove the acid.
Protocol 3.4: Derivatization for GC-MS Analysis
Sialic acids are not volatile and require chemical derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Methyl Esterification: To the dried, hydrolyzed sample, add a solution of diazomethane in methanol. This step blocks the carboxyl group. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood.
-
Acylation: After the esterification is complete, remove the solvent. Add heptafluorobutyric anhydride (HFBA) and incubate at 60°C for 15 minutes. This derivatizes the hydroxyl and amine groups, creating a volatile compound. [7]3. Final Preparation: Dry the sample and reconstitute it in a suitable solvent for GC-MS injection (e.g., ethyl acetate).
Part 4: Data Acquisition and Analysis
Instrumentation (GC-MS)
Analysis is typically performed on a GC system coupled to a single quadrupole or tandem mass spectrometer.
-
Gas Chromatography: Separates the derivatized metabolites based on their boiling points and interaction with the column stationary phase.
-
Mass Spectrometry: The separated compounds are ionized (typically by electron impact, EI), fragmented, and detected. For MFA, the instrument is operated in scan mode to capture the full mass spectrum of the target metabolite, allowing for the quantification of all mass isotopomers.
Mass Isotopomer Distribution (MID) Analysis
For each sample (labeled and unlabeled), the abundance of each mass isotopomer of the derivatized sialic acid is measured.
-
Identify the Peak: Locate the chromatographic peak corresponding to the derivatized sialic acid.
-
Extract Ion Intensities: From the mass spectrum of this peak, record the intensity for the M+0 ion and all subsequent ions (M+1, M+2, ... M+n, where n is the number of carbon atoms in the molecule).
-
Calculate Fractional Abundance: The fractional abundance of each isotopomer is calculated by dividing its intensity by the sum of all isotopomer intensities. This vector of fractional abundances is the MID.
Table: Expected Mass Shifts for Key Metabolites
This table shows hypothetical MIDs for Neu5Ac (which has 11 carbons) under different labeling scenarios, illustrating the data obtained from GC-MS.
| Isotopomer | Natural Abundance (%) | Hypothetical 13C-MFA Result (%) | Interpretation of 13C-MFA Result |
| M+0 | ~87.1% | 5.2% | Low abundance indicates high tracer incorporation. |
| M+1 | ~10.8% | 8.1% | |
| M+2 | ~1.9% | 12.5% | |
| M+3 | ~0.2% | 15.3% | |
| M+4 | <0.1% | 16.0% | |
| M+5 | <0.1% | 14.8% | |
| M+6 | <0.1% | 11.9% | Significant fraction from a fully labeled 6-carbon hexosamine precursor. |
| M+7 | <0.1% | 8.2% | |
| M+8 | <0.1% | 4.9% | |
| M+9 | <0.1% | 2.5% | Indicates contribution from both a 6C hexosamine and a 3C PEP derived from the tracer. |
| M+10 | <0.1% | 0.5% | |
| M+11 | <0.1% | 0.1% |
Flux Calculation
The raw MID data must be corrected for the natural abundance of 13C (~1.1%). This corrected data is then fed into specialized software (e.g., INCA, Metran, WUFlux) that uses computational algorithms to find the set of metabolic fluxes that best explains the observed labeling patterns. [8]This process involves:
-
Building a Metabolic Model: A detailed model of the relevant biochemical reactions, including carbon atom transitions for each reaction, is constructed. [9]2. Fitting the Data: The software iteratively adjusts flux values in the model to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model.
-
Output: The result is a quantitative map of fluxes through the sialic acid biosynthesis pathway and related central carbon metabolism pathways.
Part 5: Troubleshooting and Considerations
-
Low Label Incorporation: May indicate insufficient labeling time, presence of unlabeled carbon sources (check FBS and other media components), or slow metabolism in the chosen cell line.
-
High Variance Between Replicates: Often points to inconsistencies in cell culture (e.g., different confluency levels) or sample preparation (e.g., variable quenching times).
-
Poor Chromatographic Peaks: Can result from incomplete derivatization or degradation of the sample. Ensure reagents are fresh and reaction conditions are optimal.
-
Model In-feasibility: If the software cannot find a solution, it may indicate errors in the metabolic model, incorrect atom transitions, or noisy experimental data.
References
-
Wahl, S. A., Dauner, M., & Wiechert, W. (2004). Accurate Assessment of Amino Acid Mass Isotopomer Distributions for Metabolic Flux Analysis. Analytical Chemistry, 76(17), 5035-5041. Retrieved from [Link]
-
13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]
-
Chen, L. S., & Shajahan, A. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1068. Retrieved from [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-12. Retrieved from [Link]
-
Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(5), E988-E1001. Retrieved from [Link]
-
Gorenflos López, J. L., Schmieder, P., Kemnitz-Hassanin, K., Asikoglu, H. C., Celik, A., Stieger, C. E., Fiedler, D., Hinderlich, S., & Hackenberger, C. P. R. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Chemical Science, 14(10), 2634-2641. Retrieved from [Link]
-
Wikipedia. (2023). Metabolic flux analysis. Retrieved from [Link]
-
Tanner, M. E. (2005). The enzymes of sialic acid biosynthesis. Bioorganic Chemistry, 33(3), 216-228. Retrieved from [Link]
-
Bajad, S. U., & Shulaev, V. (2019). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 9(18), e3362. Retrieved from [Link]
-
Institute of Molecular Systems Biology, ETH Zurich. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]
-
Wikipedia. (2023). Sialic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the sialic acid biosynthetic pathway. Retrieved from [Link]
-
Lorkiewicz, P. K., & Higashi, R. M. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Stable Isotope-Resolved Metabolomics (pp. 1-15). Humana Press. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis. Retrieved from [Link]
-
Stancliffe, E., & Zaganjor, E. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. Retrieved from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 232-240. Retrieved from [Link]
-
Klein, A., & Roussel, P. (2001). Diversity of sialic acids revealed using gas chromatography/mass spectrometry of heptafluorobutyrate derivatives. Glycobiology, 11(8), 663-676. Retrieved from [Link]
-
Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50-56. Retrieved from [Link]
-
Gauthier, P. P. G., & Tcherkez, G. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481. Retrieved from [Link]
-
Chen, X., & Zhou, L. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Applied Microbiology and Biotechnology, 100(2), 599-608. Retrieved from [Link]
-
Moremen, K. W., & Prestegard, J. H. (2011). 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. Journal of the American Chemical Society, 133(47), 19044-19047. Retrieved from [Link]
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878-892. Retrieved from [Link]
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from [Link]
-
Agilent Technologies. (2021). Workflows for Glycosylation and Sialic Acid Analysis of Biotherapeutic Glycoproteins. Retrieved from [Link]
Sources
- 1. The enzymes of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sialic Acid [sigmaaldrich.com]
- 4. Sialic acid - Wikipedia [en.wikipedia.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Note: High-Fidelity Metabolic Labeling of Sialoglycoconjugates using N-Acetyl-D-[2,3-13C2]neuraminic Acid
[1]
Introduction & Mechanistic Rationale
Sialic acids (Neu5Ac) occupy the terminal position of glycans on the cell surface, mediating critical interactions in immunology, virology, and oncology.[1][2][3] While metabolic glycoengineering (MGE) often utilizes azide- or alkyne-functionalized analogs, stable isotope labeling with N-Acetyl-D-[2,3-13C2]neuraminic Acid offers a "trace-less" bio-orthogonal approach.[1] This method preserves the native chemical properties of the sugar while providing a distinct spectral signature for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Why [2,3-13C2] Labeling?
The specific [2,3-13C2] isotopologue is selected for two critical reasons:
-
Bond Connectivity (NMR): The direct covalent bond between C2 (anomeric) and C3 (methylene) allows for the detection of strong 13C-13C scalar coupling (
Hz).[1] This signal acts as a spectral filter, distinguishing exogenous intact incorporation from recycled carbon scrambling.[1] -
Catabolic Differentiation: In the cytosol, N-acetylneuraminate pyruvate lyase (NPL) cleaves Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate.[1][3]
The Biological Pathway
Exogenous Neu5Ac bypasses the rate-limiting enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase).[3] It enters the Salvage Pathway , is activated by CMP-Sialic Acid Synthetase (CMAS) in the nucleus, and is subsequently transported to the Golgi for transfer onto glycoconjugates.[1]
Figure 1: Flux of [2,3-13C2]Neu5Ac.[1] The primary objective is to drive the solid path (Salvage) while monitoring the dashed path (Catabolism).[1]
Experimental Design Strategy
Media Considerations
-
Glucose Competition: High glucose concentrations can drive de novo synthesis of unlabeled Neu5Ac, diluting the isotopic enrichment.[1]
-
Recommendation: Use physiological glucose (5 mM) rather than high glucose (25 mM) if the cell line tolerates it, to maximize specific activity of the label.
-
-
Serum Sialic Acids: Fetal Bovine Serum (FBS) contains significant sialylated glycoproteins (fetuin).[1]
-
Recommendation: Use Dialyzed FBS (10 kDa cutoff) or Serum-Free media to prevent scavenging of unlabeled sialic acids from serum proteins.[1]
-
Concentration & Timing
Unlike peracetylated analogs (which passively diffuse), free Neu5Ac relies on less efficient uptake mechanisms.[1]
Protocol: Cell Culture Feeding
Materials
-
N-Acetyl-D-[2,3-13C2]neuraminic Acid (Lyophilized powder).[1]
-
Target Cells (e.g., CHO-K1, HEK293, or patient-derived fibroblasts).[1]
-
Base Media (e.g., DMEM/F12) + 10% Dialyzed FBS.[1]
-
Syringe filters (0.22 µm).[1]
Step-by-Step Methodology
-
Stock Preparation (100 mM):
-
Seeding:
-
Seed cells at
cells/well in a 6-well plate (or scale up to T-75 for NMR isolation). -
Allow attachment for 24 hours.
-
-
Labeling Phase:
-
Harvesting:
-
Collect supernatant (for secreted glycoproteins) and cell pellet (for membrane glycoproteins).[1]
-
Wash pellet 3x with ice-cold PBS to remove non-incorporated label.
-
Protocol: Extraction & Analytical Workflow
This workflow focuses on releasing N-glycans for MS/NMR analysis.
Figure 2: Analytical pipeline from harvest to structural validation.[1]
Glycan Release
-
Denaturation: Resuspend protein in Denaturing Buffer (0.5% SDS, 40 mM DTT). Boil 10 min at 100°C.
-
Digestion: Add NP-40 (1%) and PNGase F (500 units). Incubate 16h at 37°C.[1]
-
Precipitation: Add ice-cold ethanol (90% v/v final) to precipitate protein. Centrifuge. Supernatant contains released glycans.[1]
Purification (Solid Phase Extraction)
Data Interpretation & Validation
Mass Spectrometry (LC-MS)
Analyze the permethylated or native glycans. Look for the specific mass shift in sialylated species.
| Species | Theoretical Mass (Monoisotopic) | Observed Mass (Unlabeled) | Observed Mass (Labeled) | |
| Neu5Ac (Residue) | 291.095 Da | +2.006 Da | ||
| Bi-antennary (A2G2S2) | 2222.78 Da | 2222.78 | 2226.79 | +4.012 Da (2 Sialic Acids) |
Note: Incomplete incorporation will result in a doublet peak distribution (M and M+2).[1]
NMR Spectroscopy (The Gold Standard)
Dissolve purified glycans in
-
Diagnostic Signal: Look for the C2-H3(axial/equatorial) correlations.[1]
-
The "Fingerprint":
-
Unlabeled: You see natural abundance signals (1.1%).[1]
-
Labeled [2,3-13C2]: You will observe satellite peaks flanking the main C3 signal due to the strong one-bond coupling (
).[1] -
Interpretation: The presence of the coupling confirms the C2-C3 bond is intact. If the label had been scrambled via the lyase pathway (Pyruvate
TCA cycle Gluconeogenesis), the probability of C2 and C3 re-associating with 13C is statistically negligible.
-
References
-
Varki, A., et al. (2022).[1] Essentials of Glycobiology, 4th Edition.[1] Cold Spring Harbor Laboratory Press.[1] Link
-
Lund, A. M., et al. (2019).[1] "Metabolic Engineering of Mammalian Cell Sialylation." Biotechnology and Bioengineering. (Context: Optimization of feeding concentrations). Link
-
Almaraz, R. T., et al. (2012).[1] "Metabolic oligosaccharide engineering: implications for cell biology and medicine." Annual Review of Biomedical Engineering. (Context: Pathway mechanics). Link[1]
-
Macnaughtan, M. A., et al. (2008).[1] "13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I." Journal of the American Chemical Society. (Context: NMR characterization of 13C-Neu5Ac). Link[1]
-
Keppler, O. T., et al. (1999).[1] "UDP-GlcNAc 2-epimerase: A regulator of cell surface sialylation." Science. (Context: GNE feedback inhibition). Link[1]
HILIC-MS method for separating labeled and unlabeled sialic acids
Topic: High-Resolution HILIC-MS/MS Method for the Separation and Quantitation of Labeled and Unlabeled Sialic Acids Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Separation of Isotopologues and Structural Variants without Derivatization
Executive Summary
Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are critical biomarkers in oncology, immunology, and biotherapeutic quality control.[1][2] Traditional analysis relies on 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization followed by Reversed-Phase Liquid Chromatography (RPLC). While robust, this workflow is time-consuming, prone to reagent interferences, and often masks the subtle polarity differences required for metabolic flux analysis.
This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS).[3] This approach enables the direct, label-free separation of underivatized sialic acids and provides the resolution necessary to distinguish stable isotope-labeled (SIL) tracers (e.g.,
Introduction & Scientific Rationale
The Analytical Challenge
Free sialic acids are highly polar, hydrophilic molecules (pKa ~2.6). In standard RPLC, they elute in the void volume, necessitating derivatization (e.g., DMB) to increase hydrophobicity. However, derivatization introduces variability and is ill-suited for high-throughput metabolic flux analysis (MFA) where preserving the isotopic envelope is crucial.
The HILIC Solution
HILIC employs a polar stationary phase with a high-organic mobile phase.[4] Water forms a stagnant, enriched layer on the stationary phase surface. Analytes partition between this water layer and the organic bulk phase.
-
Selectivity: HILIC separates Neu5Ac and Neu5Gc based on the single hydroxyl group difference (Neu5Gc is more polar and retains longer), a separation difficult to achieve on C18 without long gradients.
-
Sensitivity: The high acetonitrile content enhances desolvation efficiency in Electrospray Ionization (ESI), significantly boosting MS sensitivity compared to aqueous RPLC conditions.
Experimental Workflow
The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the divergence between traditional derivatization and the HILIC-MS approach.
Figure 1: Comparative workflow for Sialic Acid analysis. The HILIC pathway bypasses the lengthy derivatization step, enabling direct analysis of metabolic tracers.
Protocol 1: Sample Preparation for HILIC-MS
Objective: Extract free sialic acids while removing interfering phospholipids and proteins.
Reagents:
-
Acetonitrile (ACN), LC-MS Grade.[5]
-
Ammonium Acetate (100 mM stock, pH 6.8).
-
Internal Standard (IS):
C -Neu5Ac (or D -Neu5Ac) at 1 µg/mL in 50% ACN.[6]
Procedure:
-
Lysis/Homogenization:
-
Cells: Wash cells 2x with PBS. Add 200 µL cold 80% Acetonitrile/Water . Vortex vigorously.
-
Serum/Plasma: Aliquot 50 µL sample. Add 200 µL cold ACN containing 10 ng/mL IS.
-
-
Precipitation: Incubate at -20°C for 20 minutes to precipitate proteins.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Phospholipid Removal (Critical for HILIC):
-
Transfer supernatant to a phospholipid removal plate (e.g., Waters Ostro or Agilent Captiva ND Lipids).
-
Apply vacuum to collect flow-through. Note: Phospholipids cause severe ion suppression in HILIC negative mode.
-
-
Reconstitution:
-
Evaporate the flow-through to dryness under nitrogen at 30°C.
-
Reconstitute in 50 µL of 90:10 ACN:10mM Ammonium Acetate . (Matching the initial mobile phase conditions is vital to prevent peak distortion).
-
Protocol 2: HILIC-MS/MS Method
Objective: Chromatographic separation of Neu5Ac, Neu5Gc, and their isotopologues.
Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Supelco Ascentis Express OH5).
-
Dimensions: 2.1 x 100 mm, 2.7 µm or 3.5 µm particle size.
-
Why ZIC-HILIC? The zwitterionic phase provides a stable water layer and separates based on electrostatic interaction and partition, offering superior resolution for charged sugars compared to amide phases.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or pH 6.8).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 2–5 µL.
Gradient Table:
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0.0 | 90 | Initial Hold |
| 1.0 | 90 | Start Gradient |
| 8.0 | 60 | Elution of Sialic Acids |
| 8.1 | 40 | Column Wash |
| 10.0 | 40 | Wash Hold |
| 10.1 | 90 | Re-equilibration |
| 15.0 | 90 | End of Run |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode .[7]
-
Source Temp: 350°C.
-
Capillary Voltage: -3500 V.
-
Rationale: Sialic acids readily deprotonate ([M-H]⁻) due to the carboxylic acid group. Negative mode avoids the adduct formation common in positive mode.
MRM Transitions (Quantitation & Flux):
| Analyte | Precursor (m/z) | Product (m/z) | Type | Note |
| Neu5Ac (Unlabeled) | 308.1 | 87.0 | Quant | Cross-ring cleavage |
| Neu5Ac (Unlabeled) | 308.1 | 170.0 | Qual | Fragment |
| 311.1 | 90.0 | Quant | Internal Standard / Tracer | |
| Neu5Gc (Unlabeled) | 324.1 | 116.0 | Quant | "Non-human" variant |
| 314.1 | 93.0 | Quant | Full Glucose Tracer |
Data Analysis & Validation
Separation Logic
In this HILIC system, elution order is dictated by polarity:
-
Neu5Ac (less polar): Elutes earlier (~5.5 min).
-
Neu5Gc (more polar): Elutes later (~6.8 min). Note: Isotopically labeled analogs (e.g.,
C) will co-elute with their unlabeled counterparts. Separation is achieved via the Mass Spectrometer (m/z 308 vs 311).
Calculating Labeling Efficiency (Metabolic Flux)
For experiments involving
-
Extract peak areas for all mass isotopologues (M+0, M+1, M+2, ... M+n).[8]
-
Correct for natural isotope abundance using a correction matrix (e.g., using IsoCor or Polu software).
-
Calculate Mass Isotopologue Distribution (MID) :
Where is the number of labeled carbons.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Drifting Retention Times | pH instability in Mobile Phase A. | Use Ammonium Acetate (buffer), not just Formic Acid. HILIC is sensitive to pH changes. |
| Poor Sensitivity | Ion Suppression from Phospholipids. | Ensure use of Ostro/Captiva cleanup plates. Do not rely on simple protein precipitation. |
| Peak Tailing | Sample solvent too aqueous. | Reconstitute sample in >80% ACN. Injecting water directly destroys the HILIC partition mechanism at the head of the column. |
| Carryover | Sialic acids sticking to metal. | Use a needle wash of 50:50 MeOH:Water with 0.1% NH4OH. |
References
-
Zhang, S. et al. (2012). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Journal of Chromatography B. Link
-
Gong, Y. et al. (2021). In-depth characterization of non-human sialic acid (Neu5Gc) in human serum using label-free ZIC-HILIC/MRM-MS. Analytical and Bioanalytical Chemistry. Link
-
Zhao, Y. et al. (2023). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods. Link
-
Ruhaak, L.R. et al. (2010). Hydrophilic interaction chromatography-based high-throughput sample preparation method for N-glycan analysis from human plasma. Analytical Chemistry. Link
Sources
- 1. In-depth characterization of non-human sialic acid (Neu5Gc) in human serum using label-free ZIC-HILIC/MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. halocolumns.com [halocolumns.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Tracing Ganglioside Dynamics with N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid
Introduction: Unveiling Glycan Dynamics with Stable Isotope Labeling
Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the cell membrane, particularly abundant in the nervous system.[1][2] Their intricate structures, featuring a ceramide lipid anchor and a complex oligosaccharide chain, position them as key regulators of cell signaling, recognition, and adhesion.[1] The dynamic nature of ganglioside expression and sialylation is crucial for processes ranging from neuronal development to immune responses.[3][4] Dysregulation of ganglioside metabolism is implicated in a host of pathologies, including neurodegenerative disorders and cancer.[1]
Studying the flux of sialic acids through the ganglioside biosynthetic pathway provides invaluable insights into the metabolic state of cells and the regulation of these critical molecules. Metabolic labeling with stable isotope-labeled precursors, such as N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid (¹³C₂-Neu5Ac), offers a powerful strategy to trace the incorporation of sialic acid into newly synthesized gangliosides. This non-radioactive approach allows for the sensitive and quantitative analysis of ganglioside turnover and metabolism using mass spectrometry.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of ¹³C₂-Neu5Ac into cellular gangliosides. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the analytical strategies for robust and reproducible results.
The Scientific Foundation: Metabolic Incorporation of ¹³C₂-Neu5Ac
N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid in humans.[6] Cells can uptake exogenous Neu5Ac and incorporate it into the sialic acid biosynthesis pathway. The provided ¹³C₂-Neu5Ac is taken up by the cells and activated to its corresponding cytidine monophosphate (CMP) derivative, CMP-¹³C₂-Neu5Ac, by CMP-sialic acid synthetase. This activated sugar is then utilized by various sialyltransferases in the Golgi apparatus to add the ¹³C₂-labeled sialic acid moiety to precursor glycosphingolipids, leading to the formation of ¹³C₂-labeled gangliosides.[1] The stable isotope label serves as a unique mass signature, allowing for the differentiation and quantification of newly synthesized gangliosides from the pre-existing, unlabeled pool.
Experimental Workflow: From Cell Culture to Mass Spectrometry
The overall experimental workflow for tracing the incorporation of ¹³C₂-Neu5Ac into gangliosides can be divided into four key stages: metabolic labeling, ganglioside extraction, ganglioside purification, and mass spectrometry analysis.
Caption: Experimental workflow for ¹³C₂-Neu5Ac labeling and analysis.
Part 1: Metabolic Labeling of Cultured Cells
This protocol is designed for adherent mammalian cells. The optimal concentration of ¹³C₂-Neu5Ac and incubation time should be empirically determined for each cell line and experimental condition.
Materials and Reagents
-
Adherent mammalian cell line of interest (e.g., SH-SY5Y, Neuro-2a, or primary neurons)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid (¹³C₂-Neu5Ac)
-
Phosphate-buffered saline (PBS), sterile
-
Cell scraper
-
6-well or 10 cm cell culture plates
Protocol: Metabolic Labeling
-
Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C₂-Neu5Ac in sterile water or PBS. The final concentration in the culture medium should be optimized. A starting range of 50-200 µM is recommended.[7]
-
On the day of the experiment, prepare the labeling medium by adding the ¹³C₂-Neu5Ac stock solution to the complete culture medium.
-
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired period. A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal labeling duration.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS to the plate and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant. The cell pellet can be stored at -80°C until further processing.
-
Part 2: Extraction and Purification of Gangliosides
The following protocol is a widely used method for the extraction and partial purification of gangliosides from cultured cells.
Materials and Reagents
-
Cell pellet from Part 1
-
Chloroform
-
Methanol
-
Deionized water
-
C18 Solid-Phase Extraction (SPE) cartridges
Protocol: Ganglioside Extraction and Purification
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in 0.8 mL of methanol in a glass tube.
-
Add 1.6 mL of chloroform and vortex vigorously for 2 minutes.
-
Incubate at room temperature for 15 minutes.
-
Centrifuge at 1,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant (total lipid extract) to a new glass tube.
-
-
Folch Partition:
-
To the total lipid extract, add 0.2 volumes of 0.9% NaCl solution (e.g., if you have 2.4 mL of extract, add 0.48 mL of NaCl solution).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
The upper aqueous phase contains the gangliosides. Carefully collect the upper phase and transfer it to a new tube.
-
-
Solid-Phase Extraction (SPE) for Desalting and Purification:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of methanol:water (1:1), and finally 5 mL of water.
-
Load the ganglioside-containing upper phase onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of water to remove salts and other hydrophilic contaminants.
-
Elute the gangliosides with 5 mL of methanol.
-
Dry the eluted ganglioside fraction under a stream of nitrogen or using a vacuum concentrator.
-
The dried ganglioside extract can be stored at -20°C until mass spectrometry analysis.
-
Part 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
The analysis of ¹³C₂-labeled gangliosides is typically performed using high-resolution mass spectrometry coupled with liquid chromatography.
Sample Preparation for LC-MS
-
Reconstitute the dried ganglioside extract in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile and water with a small amount of ammonium acetate.[8]
LC-MS/MS Parameters
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed for separating different ganglioside species based on the hydrophobicity of their ceramide chains.[9][10]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurately measuring the mass difference between the unlabeled and ¹³C₂-labeled gangliosides.
-
Data Acquisition: Data should be acquired in both positive and negative ion modes, as different ganglioside species may ionize more efficiently in one mode over the other. Data-dependent fragmentation (MS/MS) should be used to confirm the identity of the ganglioside species.
Data Analysis and Quantification
The incorporation of ¹³C₂-Neu5Ac will result in a mass shift of +2.0067 Da for each incorporated sialic acid residue. The relative abundance of the labeled and unlabeled forms of each ganglioside can be determined by comparing the peak areas of their respective extracted ion chromatograms (EICs).
Expected Results
The table below shows the expected m/z values for the [M-H]⁻ ions of some common gangliosides and their ¹³C₂-labeled counterparts. The exact m/z will depend on the fatty acid and sphingoid base composition of the ceramide moiety.
| Ganglioside | Predominant Ceramide | Unlabeled [M-H]⁻ (m/z) | ¹³C₂-Labeled [M-H]⁻ (m/z) | Mass Shift (Da) |
| GM3 | d18:1/18:0 | 1179.7 | 1181.7 | +2.0067 |
| GD3 | d18:1/18:0 | 1468.9 | 1470.9 | +2.0067 |
| GM1 | d18:1/18:0 | 1545.9 | 1547.9 | +2.0067 |
| GD1a | d18:1/18:0 | 1835.1 | 1837.1 | +2.0067 |
Troubleshooting and Considerations
-
Low Incorporation Efficiency:
-
Increase the concentration of ¹³C₂-Neu5Ac.
-
Increase the labeling time.
-
Ensure the health and viability of the cells.
-
-
Poor Ganglioside Recovery:
-
Use glass tubes and pipettes to minimize loss due to adsorption to plastic.
-
Ensure complete phase separation during the Folch partition.
-
Optimize the SPE washing and elution steps.
-
-
Complex Mass Spectra:
-
The natural isotopic distribution of carbon will result in M+1 and M+2 peaks for the unlabeled gangliosides. High-resolution mass spectrometry is crucial to distinguish these from the ¹³C₂-labeled peaks.
-
Gangliosides exist as a heterogeneous mixture of different ceramide species, leading to multiple peaks for each ganglioside class.
-
Conclusion
Metabolic labeling with N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid is a robust and powerful technique for investigating the dynamics of ganglioside biosynthesis. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this methodology in their studies. By carefully optimizing the experimental parameters and utilizing high-resolution mass spectrometry, it is possible to gain detailed insights into the intricate world of ganglioside metabolism and its role in health and disease.
References
- Rinaldi, C., et al. (2016). Gangliosides in the brain: The sweet and sour of glycan-lipid interactions. Nature Reviews Neuroscience, 17(11), 697–710.
- Schnaar, R. L., et al. (2014). Sialic acids in the brain: gangliosides and polysialic acid in nervous system development, stability, disease, and regeneration. Physiological Reviews, 94(2), 461–518.
- Al-Salami, H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(36), 4466–4476.
- Macnaughtan, M. A., et al. (2008). 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I. Journal of the American Chemical Society, 130(40), 13198–13199.
- Wang, H., et al. (2020). A metabolically engineered spin-labeling approach for studying glycans on cells. Chemical Science, 11(43), 11786–11791.
- Al-Ghouti, M. A., et al. (2024). An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines. Metabolites, 14(10), 578.
- BenchChem. (2025).
- ResearchGate. (2025). Rapid sample preparation for ganglioside analysis by liquid chromatography mass spectrometry. Request PDF.
- bioRxiv. (2022).
- JACS Au. (2022).
- Prescher, J. A., & Bertozzi, C. R. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars.
- Maccioni, A. H., et al. (1999). Developmental patterns of ganglioside sialosylation coincident with neuritogenesis in cultured embryonic chick brain neurons. Journal of Neuroscience Research, 57(1), 65–74.
-
Wikipedia. (n.d.). N-Acetylneuraminic acid. Retrieved from [Link]
- Kolter, T. (2012). Ganglioside Biochemistry. ISRN Biochemistry, 2012, 506160.
- Sandhoff, K., & Harzer, K. (2013). Gangliosides and Gangliosidoses: Principles of Molecular and Metabolic Pathogenesis. Journal of Neuroscience, 33(25), 10195–10208.
- Chen, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5183.
- Bardor, M., et al. (2005). Mechanism of Uptake and Incorporation of the Non-human Sialic Acid N-Glycolylneuraminic Acid into Human Cells. Journal of Biological Chemistry, 280(6), 4228–4237.
- Chen, Y., et al. (2016). In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. Proceedings of the National Academy of Sciences, 113(19), 5181–5186.
- Schnaar, R. L. (2016). Sialic Acids in the Brain: Gangliosides and Polysialic Acid in Nervous System Development, Stability, Disease, and Regeneration. Physiological Reviews, 96(4), 1289–1324.
- Campbell, M. P., & Tvaroška, I. (2021). Simulating the enzymes of ganglioside biosynthesis with Glycologue. Beilstein Journal of Organic Chemistry, 17, 734–747.
- Aureli, M., et al. (2018). Glycosphingolipid metabolism in cell fate specification. Journal of Cell Science, 132(1), jcs222567.
- Zhang, Y., et al. (2020). Effect of Sialic Acid on Mammalian Cell Culture and Protein Expression: A Potential Productivity Enhancer for Biopharmaceutical Cell Culture Processes. Processes, 8(11), 1459.
- Taguchi, R., et al. (2015). Preferential Accumulation of 14C-N-Glycolylneuraminic Acid over 14C-N-Acetylneuraminic Acid in the Rat Brain after Tail Vein Injection. PLOS ONE, 10(6), e0131061.
Sources
- 1. Gangliosides: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. BJOC - Simulating the enzymes of ganglioside biosynthesis with Glycologue [beilstein-journals.org]
- 3. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 7. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 8. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty sweet symphony: Decoding distinct ganglioside patterns of native and differentiated mesenchymal stem cells by a novel glycolipidomics profiling strategy | bioRxiv [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of 13C-labeled sialosides for enzyme assays
Application Note: AN-2026-SA
Topic: Chemo-Enzymatic Synthesis of [2-
Executive Summary
This guide details the synthesis of sialosides labeled at the anomeric carbon (C2) using a One-Pot Multienzyme (OPME) system. By utilizing [2-
Key Advantages:
-
Atom Economy: The OPME strategy minimizes waste of expensive
C-labeled precursors. -
Stereochemical Precision: Enzymatic synthesis guarantees the
-configuration required for biological relevance. -
Real-Time Kinetics: The
C-C2 signal acts as a definitive reporter for the glycosidic bond status ( -sialoside vs. free -Neu5Ac).
Strategic Workflow
The synthesis relies on a cascade of three enzymes: Sialic Acid Aldolase (NanA) , CMP-Sialic Acid Synthetase (CSS) , and a specific Sialyltransferase (ST) .
Figure 1: One-Pot Multienzyme (OPME) cascade for the synthesis of
Detailed Protocols
Module A: Synthesis of [2- C]Neu5Ac (The Precursor)
Rationale: Chemical synthesis of Neu5Ac is low-yielding and requires extensive protection/deprotection. The aldolase reaction is stereospecific, ensuring the correct absolute configuration at the new chiral center.
Reagents:
-
N-Acetylmannosamine (ManNAc): 100 mg (0.45 mmol)
-
[2-
C]Pyruvate, Sodium Salt: 55 mg (0.5 mmol, 1.1 eq) -
E. coli Sialic Acid Aldolase (NanA): 50 Units
-
Buffer: 100 mM Tris-HCl, pH 8.5
-
Pyruvate Decarboxylase (optional): To drive equilibrium if not using excess pyruvate.
Protocol:
-
Dissolution: Dissolve ManNAc and [2-
C]Pyruvate in 5 mL of Tris-HCl buffer (pH 8.5). -
Initiation: Add NanA aldolase. Incubate at 37°C with gentle shaking (150 rpm).
-
Monitoring: Monitor the reaction by TLC (Ethyl Acetate:Acetic Acid:Water, 3:2:1). Stain with p-anisaldehyde. Neu5Ac appears as a distinct spot (Rf ~0.3) separate from ManNAc.
-
Equilibrium Management: The reaction is reversible. To maximize yield, use a slight excess of pyruvate.
-
Termination: Once ManNAc is consumed (>90% conversion, typically 4-6 hours), quench by lowering pH to 7.0 using dilute HCl.
-
Purification (Critical): Load mixture onto a Dowex 1x8 (formate form) anion exchange column. Wash with water to remove unreacted ManNAc. Elute Neu5Ac with a gradient of 0.5 M to 1.0 M Formic Acid. Lyophilize fractions to obtain [2-
C]Neu5Ac as a white powder.
Module B: One-Pot Activation and Transfer (Creating the Sialoside)
Rationale: Isolating CMP-Neu5Ac is unstable. Generating it in situ and immediately transferring it to the acceptor (e.g., Lactose) via a Sialyltransferase is the most robust method (Yu et al., 2005).
Reagents:
-
[2-
C]Neu5Ac (from Module A): 50 mg -
Acceptor (e.g., Lactose): 1.2 equivalents
-
CTP (Cytidine Triphosphate): 1.2 equivalents
-
MgCl
: 20 mM (Essential cofactor for CSS)[1] -
N. meningitidis CMP-Sialic Acid Synthetase (NmCSS): 20 U
-
Pasteurella multocida Sialyltransferase (PmST1 for
-2,3 or Pd2,6ST for -2,6): 15 U -
Buffer: 100 mM Tris-HCl, pH 8.0
Protocol:
-
Setup: In a 15 mL tube, combine [2-
C]Neu5Ac, Lactose, CTP, and MgCl in the buffer. -
Enzyme Addition: Add NmCSS and the selected Sialyltransferase simultaneously.
-
Incubation: Incubate at 30°C-37°C.
-
Note: CTP hydrolysis can acidify the solution. Check pH every 2 hours and adjust to 8.0 with dilute NaOH if necessary.
-
-
Validation: Monitor by Mass Spectrometry (ESI-MS). Look for the mass shift corresponding to the sialylated product (Lactose MW + 291 Da + 1 Da for
C). -
Purification:
-
Precipitate enzymes with ethanol (cold) or filter through a 10 kDa cutoff filter.
-
Purify the filtrate using a C18 Sep-Pak cartridge or Size Exclusion Chromatography (Bio-Gel P-2) to remove nucleotides (CMP/CTP).
-
Lyophilize the final [2-
C]Sialoside.
-
Application: The C-NMR Enzyme Assay
This assay monitors the hydrolysis of the sialoside by a Neuraminidase (Sialidase). The core principle is the Chemical Shift Anisotropy and environmental sensitivity of the anomeric Carbon-2.
Mechanism of Detection
When a sialidase cleaves the glycosidic bond, the released Neu5Ac initially exists as the
Table 1: Diagnostic
| Species | Configuration | C2 Chemical Shift ( |
| Substrate (Sialoside) | 100.5 - 101.0 | |
| Product (Free Acid) | 97.2 | |
| Product (Free Acid) | 95.4 |
Assay Protocol
-
Sample Prep: Dissolve 5-10 mM of [2-
C]Sialoside in D O buffered with 50 mM Phosphate (pH 6.0 or optimal for specific neuraminidase). -
Baseline Scan: Acquire a 1D
C-NMR spectrum (or HSQC for higher sensitivity). Confirm the single peak at ~100.5 ppm. -
Enzyme Addition: Add the Neuraminidase (e.g., Influenza NA, Bacterial NanH) directly to the NMR tube.
-
Time-Lapse Acquisition: Acquire spectra every 2-5 minutes.
-
Data Analysis:
-
Observe the decay of the 100.5 ppm peak (Substrate).
-
Observe the appearance of the 97.2 ppm peak (Initial cleavage product).
-
Observe the equilibration to the 95.4 ppm peak (Final mutarotated product).
-
Figure 2: NMR Assay Logic. The assay resolves the substrate from the immediate product (
References
-
Yu, H., Chokhawala, H. A., Karpel, R., Yu, H., Wu, B., Zhang, J., ... & Chen, X. (2005). Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system. Bioorganic & Medicinal Chemistry, 13(24), 6427-6435. Link
-
Chen, X., & Varki, A. (2010). Advances in the biology and chemistry of sialic acids. ACS Chemical Biology, 5(2), 163-176. Link
-
Sierks, A., et al. (2021).[2] Efficient Production of 3′-Sialyllactose by Single Whole-Cell in One-Pot Biosynthesis.[1] Molecules, 26(11), 3185. Link
-
Tailford, L. E., et al. (2015). Structural and mechanistic insights into the hydrolysis of sialic acid by Ruminococcus gnavus. Nature Communications, 6, 7624. (Provides structural basis for NMR shift interpretation). Link
-
Haselhorst, T., et al. (2001). Equilibrium composition of sialic acid and its derivatives: an NMR study. Carbohydrate Research, 330(2), 169-181. (Source for chemical shift values). Link
Sources
Troubleshooting & Optimization
Optimizing [2,3-13C2]NANA concentration for metabolic labeling
Technical Support Center: Metabolic Labeling with [2,3-13C2]NANA
Introduction: The Precision of [2,3-13C2]NANA
You are likely using [2,3-13C2]NANA to bypass the complex hexosamine biosynthetic pathway (HBP) and directly label the sialic acid pool in your cell culture (typically CHO, HEK293, or iPSCs). This specific isotopomer is chosen because the C2-C3 bond connectivity provides a unique NMR signature that survives incorporation into glycoconjugates, allowing for precise tracking of sialylation flux without the background noise associated with [U-13C]glucose feeding.
However, simply adding this isotope to the media is insufficient. You must balance labeling efficiency (enrichment) against metabolic perturbation (toxicity and feedback inhibition). This guide provides the protocols to find that balance.
Module 1: Optimization Protocol (The "Golden Window")
User Question: "What is the starting concentration for [2,3-13C2]NANA? I see papers citing everything from 0.1 mM to 10 mM."
Technical Response: Do not default to 10 mM. High concentrations are wasteful (this isotope is expensive) and can induce acidic stress or lysosomal accumulation. Conversely, concentrations <0.5 mM often fail to outcompete endogenous synthesis, leading to low isotopic enrichment.
You must identify the Minimum Effective Dose (MED) that triggers the GNE feedback loop (shutting down endogenous synthesis) without affecting cell viability.
Protocol: The Isotopic Titration Matrix
Run this pilot experiment before your main flux study.
Phase 1: Preparation
-
Stock Solution: Dissolve [2,3-13C2]NANA in PBS or water to 100 mM.
-
Critical: Adjust pH to 7.0–7.4 using 1M NaOH. Free acid NANA will drop media pH significantly, killing cells.
-
Sterilization: 0.22 µm filter. Do not autoclave.
-
-
Media: Use glucose-containing media (do not use glucose-free; cells need energy).
Phase 2: The Matrix Set up 125 mL shake flasks (or deep-well plates) with the following conditions:
| Condition | [2,3-13C2]NANA (mM) | Biological Rationale |
| Control | 0 | Baseline growth & endogenous sialylation. |
| Low | 0.5 | Investigates uptake efficiency; likely insufficient to inhibit GNE fully. |
| Med | 2.0 | Target Range. Usually sufficient to trigger GNE feedback loop. |
| High | 5.0 | Stress test. Checks for osmotic/acidic toxicity or lysosomal burden. |
Phase 3: Readouts
-
Viability (Trypan Blue/AOPI): Must remain >95% relative to control.
-
Isotopic Enrichment (MS/NMR): Harvest cells at 24h, 48h, and 72h.
Module 2: The Mechanism (Why This Works)
User Question: "Why does adding exogenous NANA stop the cells from making their own?"
Technical Response: This relies on the GNE Feedback Loop . The enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) is the rate-limiting step of de novo sialic acid synthesis.[5][6] It is allosterically inhibited by CMP-Sialic Acid (the end product).
By flooding the cell with [2,3-13C2]NANA, you force a spike in intracellular CMP-[2,3-13C2]NANA. This binds to GNE, shutting down the conversion of UDP-GlcNAc to ManNAc. Consequently, the cell stops making unlabeled sialic acid and exclusively uses your labeled tracer.
Pathway Visualization
The diagram below illustrates the salvage pathway (your tracer) vs. the de novo pathway, highlighting the critical feedback node.
Caption: The Sialic Acid Salvage Pathway. Exogenous [2,3-13C2]NANA enters the pool, is converted to CMP-Neu5Ac, which then inhibits GNE, effectively shutting down the de novo synthesis (dashed lines).
Module 3: Troubleshooting & FAQs
Q1: My isotopic enrichment is stuck at 60% even with 5 mM NANA. Why?
-
Diagnosis: Inefficient uptake or rapid turnover.
-
Solution:
-
Check Transporters: Some CHO clones have low expression of the sialic acid transporter.
-
Pulse-Chase: Instead of one bolus, perform a "fed-batch" addition. Add 2 mM at T=0, and another 1 mM at T=24h to maintain extracellular concentration.
-
Serum Contamination: Are you using FBS? Fetal Bovine Serum contains unlabeled sialic acid. Switch to Dialyzed FBS or Serum-Free Media to remove the competing unlabeled source.
-
Q2: I see label scrambling into Alanine and Lactate. Is the label stable?
-
Diagnosis: Sialic Acid Aldolase activity.
-
Explanation: While NANA is generally stable, mammalian cells possess N-acetylneuraminate pyruvate-lyase (Aldolase). This enzyme cleaves NANA into ManNAc and Pyruvate .[2]
-
The Risk: If [2,3-13C2]NANA is cleaved, it generates [1,2-13C2]Pyruvate. This labeled pyruvate enters the TCA cycle, labeling Alanine, Lactate, and other amino acids, creating "noise" in your flux data.
-
Verification: Check your spectra for [1,2-13C2]Lactate. If high, you have significant catabolic breakdown. You may need to reduce the incubation time.
Q3: My cells are dying after adding NANA.
-
Diagnosis: pH Shock or Osmolality.
-
Solution:
-
pH: NANA is an acid (pKa ~2.6). Did you neutralize the stock solution? Adding 5 mM of acidic NANA to culture media will drop pH below 7.0 immediately.
-
Osmolality: 10 mM addition adds ~10 mOsm/kg. This is usually negligible, but if combined with other feeds, it can stress cells. Measure osmolality of the final media.
-
Module 4: Analytical Workflow
To validate your optimization, follow this analytical pipeline.
Caption: Analytical pipeline for validating [2,3-13C2]NANA incorporation. DMB derivatization is standard for LC-MS sialic acid analysis.
References
-
Lund, A. M., et al. (2019). "Metabolic mimicry: Using 13C-labeled tracers for detailed flux analysis in mammalian cell culture." Metabolic Engineering, 52, 24-36. (Context: General methodology for tracer optimization).
-
Almaraz, R. T., et al. (2012). "Metabolic oligosaccharide engineering: implications for cell biology and medicine." Annual Review of Biomedical Engineering, 14, 113-146. (Context: Uptake mechanisms and salvage pathway kinetics).
-
Keppler, O. T., et al. (1999).[7] "UDP-GlcNAc 2-epimerase: a regulator of cell surface sialylation." Science, 284(5418), 1372-1376. (Context: The definitive mechanism of GNE feedback inhibition by CMP-sialic acid).
-
Büll, C., et al. (2014). "Sialic acid mimetics to target the sialic acid-Siglec axis." Trends in Biochemical Sciences, 39(9), 407-418. (Context: Toxicity and physiological effects of sialic acid supplementation).
Sources
- 1. N-Acetylneuraminic Acid Inhibits Melanogenesis via Induction of Autophagy [mdpi.com]
- 2. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Effects of altered sialic acid biosynthesis on N-linked glycan branching and cell surface interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting poor recovery of labeled sialic acid during sample prep
Technical Support Center: Troubleshooting Labeled Sialic Acid Recovery
Introduction: The Instability Paradox
Welcome to the technical support center. If you are reading this, you are likely facing the "Instability Paradox" of sialic acid analysis: Sialic acids (Sias) are the most hydrophilic, labile, and chemically diverse sugars on a glycan, yet they require harsh conditions for release and specific acidic conditions for labeling.
Poor recovery is rarely a single-step failure. It is usually a cascade of chemical incompatibilities involving hydrolysis conditions , pH control , and photostability . This guide deconstructs these variables to help you isolate the root cause of your signal loss.
Visual Troubleshooting Logic
Before modifying your protocol, use this decision tree to localize the failure.
Figure 1: Diagnostic logic flow for isolating the source of sialic acid loss during sample preparation.
Phase 1: The Release Step (Hydrolysis)[1]
The most common cause of "low recovery" is actually destruction during release. Sialic acids are linked via
Critical Failure Point: Acid Strength vs. O-Acetylation
If you are analyzing O-acetylated sialic acids (e.g., Neu5,9Ac
| Parameter | Standard Method (Recommended) | Harsh Method (Avoid for O-Ac) | Enzymatic (Specific) |
| Reagent | 2M Acetic Acid | 0.1M TFA or 0.1M HCl | Sialidase (Neuraminidase) |
| Conditions | 80°C for 2–3 hours | 80°C for 1 hour | 37°C for 1–18 hours |
| Recovery | Good balance of release vs. stability. | High release, but destroys O-acetyls .[3] | Excellent integrity, but incomplete release if steric hindrance exists. |
| Risk | Incomplete release of inner Sias. | De-O-acetylation; degradation of Neu5Gc.[3] | Enzyme inhibition by O-acetylation.[1] |
Troubleshooting Protocol:
-
If Total Signal is Low: Switch to 2M Acetic Acid @ 80°C . Strong mineral acids (HCl, H2SO4) degrade the sialic acid ring, forming humin-like byproducts that do not fluoresce.
-
If O-Acetyls are Missing: Check your pH. Migration and loss of O-acetyl groups occur rapidly at neutral/alkaline pH. Maintain pH < 5 during all handling steps [1, 5].
Phase 2: Derivatization (DMB Labeling)
DMB (1,2-diamino-4,5-methylenedioxybenzene) specifically reacts with
The Chemistry of Failure
The DMB reaction requires protons to activate the ketone carbonyl.
-
Optimum pH: 1.5 – 3.0.
-
Common Error: If your sample is in a strong buffer (PBS, Tris) prior to labeling, the DMB reagent (which is weakly acidic) may not lower the pH sufficiently to drive the reaction.
Step-by-Step Validation:
-
Reagent Freshness: DMB oxidizes rapidly. If the reagent solution is dark brown/orange before adding to the sample, discard it. It should be pale yellow/colorless.
-
The "Dark" Rule: The DMB-sialic acid adduct is prone to photo-oxidation.
-
Protocol: Wrap heating blocks in aluminum foil. Turn off hood lights during reagent addition.
-
-
Reaction Conditions:
-
Standard: 50°C for 2.5 hours .
-
Note: Lower temperatures (e.g., 4°C for 48h) are sometimes used to preserve unstable O-acetyls, but this often results in lower total yield [5].
-
Phase 3: Purification & Stability (Post-Labeling)
Once labeled, the DMB-sialic acid is hydrophobic enough to be retained on C18, but "breakthrough" is a frequent issue.
Why did I lose my sample on the SPE cartridge?
-
Phase Collapse: If using C18, ensure the cartridge does not dry out.
-
Solvent Strength: DMB-Sias elute easily. If your wash step contains >5% organic solvent (MeOH/ACN), you may be washing away your analyte.
-
Matrix Interference: Excess DMB reagent is the massive peak eluting early in the chromatogram. If this is not separated, it suppresses the ionization (in MS) or masks the Neu5Ac peak (in FLD).
Stability Data (Storage): DMB-labeled samples are not stable indefinitely.
| Storage Condition | Stability Estimate | Recommendation |
| RT / Light | < 4 hours | Analyze immediately. |
| 4°C / Dark | 24–48 hours | Autosampler stability limit. |
| -20°C / Dark | 1–2 weeks | Best for short-term archiving. |
FAQ: Specific Troubleshooting Scenarios
Q1: I see a large peak for Neu5Ac, but my Neu5Gc peak is missing or tiny. Is it not there?
-
Diagnosis: Neu5Gc is more sensitive to acid degradation than Neu5Ac. If you used HCl or TFA for release, you likely destroyed the Neu5Gc.
-
Fix: Switch to 2M Acetic Acid hydrolysis. Also, verify your cell line; CHO cells produce Neu5Ac but not Neu5Gc (unless engineered), whereas mouse myeloma (SP2/0, NS0) produce both [3].
Q2: My chromatogram has high background noise that obscures the sialic acid peaks.
-
Diagnosis: Excess DMB reagent.
-
Fix: Use an RP-Amide (Polar Embedded) column instead of a standard C18. RP-Amide columns provide better separation between the reagent front and the highly polar sialic acids [10].
Q3: I suspect O-acetyl migration. How do I confirm it?
-
Test: Perform a "saponification" control. Treat a duplicate sample with 0.1M NaOH for 30 mins at 4°C, then neutralize.
-
Result: If O-acetyls were present, the shifted peaks (e.g., Neu5,9Ac2) will disappear, and the parent Neu5Ac peak will increase in area. If the peaks don't change, the "extra" peaks are likely non-sialic contaminants, not O-acetyl variants [7].
References
-
BenchChem. (2025).[1] Technical Support Center: Optimization of Sialic Acid Release for O-Acetylation Analysis.
-
Varki, A., et al. (2022). Essentials of Glycobiology. Cold Spring Harbor Laboratory Press. Chapter 14: Sialic Acids.
-
Ludger Ltd. (2016). Analysis of Sialic Acids in Biopharmaceuticals.
-
Agilent Technologies. (2020). Signal™ DMB Labeling Kit User Guide.
-
Varki, A., & Diaz, S. (1984). The Release and Purification of Sialic Acids from Glycoconjugates: Methods to Minimize the Loss and Migration of O-Acetyl Groups. Analytical Biochemistry.
-
Takara Bio. (2016).[4] Sialic Acid Fluorescence Labeling Kit Instructions.
-
Sigma-Aldrich. (2015). Improving the Chromatographic Separation of DMB-Labeled Sialic Acids.
-
Waters Corporation. (2016). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based BEH C18 Columns.
-
Zhang, S., et al. (2000). Acid-base properties of the reaction product of sialic acid with fluorogenic reagent, DMB.
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
Sources
Technical Support Center: N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid
Welcome to the technical support guide for N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid. This document provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals using this stable isotope-labeled compound. The chemical stability of N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid is considered identical to its unlabeled counterpart, N-acetylneuraminic acid (Neu5Ac), as the carbon-13 labeling at the C2 and C3 positions does not impact the molecule's reactive sites. All stability data presented here is based on studies of Neu5Ac.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid and what is its primary application?
N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid is a stable isotope-labeled version of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The incorporation of two carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS). Its primary application is in metabolic labeling studies and as a spike-in standard to accurately quantify the levels of natural Neu5Ac in complex biological samples, such as glycoproteins, by correcting for analyte loss during sample preparation and variability in instrument response.[1][2][3]
Q2: How should I prepare a stock solution of N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid?
The compound is typically supplied as a dry, hygroscopic solid.[4][5] Reconstitution should be performed using high-purity distilled or deionized water, or a buffer compatible with your downstream application (e.g., 10 mM HEPES buffered saline, pH 7.5-8.0).[6] For detailed steps, refer to Protocol 1: Reconstitution and Storage of Stock Solutions .
Q3: What are the optimal storage conditions for reconstituted solutions?
For long-term stability, reconstituted stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored frozen at -20°C.[4][5] Under these conditions, stock solutions are reported to be stable for up to six months.[4] For short-term storage (a few days), solutions can be kept at 4°C, preferably with a preservative like 0.08% sodium azide to prevent microbial growth.[6] The solid form should be stored tightly closed in a dry environment at -20°C.
Q4: How stable is the compound across different pH values?
The pH of the solution is a critical factor for stability. N-acetylneuraminic acid is highly stable in the pH range of 3.0 to 10.0, even at elevated temperatures.[7][8][9] However, significant degradation occurs under strongly acidic (pH 1.0-2.0) or strongly alkaline (pH 11.0-12.0) conditions, especially when heated.[7][9] For example, after autoclaving at 121°C for 20 minutes, over 99% of the compound remained at pH 7.0, whereas only 11-25% remained at pH 1.0, 2.0, 11.0, and 12.0.[9]
Q5: What is the effect of temperature on the stability of the solution?
Temperature accelerates degradation, particularly at extreme pH values.[9] In a study conducted at various temperatures, the remaining amount of Neu5Ac decreased as the temperature increased from 60°C to 90°C.[9] At pH 2.0, after 6 hours at 60°C, 94.5% of the initial amount remained, but at 90°C, only 59.6% remained.[9] The degradation is more pronounced in strong alkali; at pH 12.0 and 90°C for 6 hours, only 1.5% of the initial compound was left.[9] Therefore, it is crucial to avoid prolonged exposure to high temperatures, especially outside the optimal pH 3.0-10.0 range.[7][8][9]
Q6: Are there any incompatible reagents or conditions to avoid?
Yes. Strong oxidizing agents should be avoided as they are incompatible.[5] The presence of hydrogen peroxide (H₂O₂) has been shown to greatly reduce the stability of Neu5Ac at pH 5.0, 7.0, and 9.0.[8][9] Additionally, the inherent lability of the glycosidic linkage in sialic acids makes them susceptible to hydrolysis under acidic conditions, a process that can be catalyzed by reagents like trifluoroacetic acid (TFA) often used in HPLC and MS sample preparation.[10][11]
Data Summary Tables
Table 1: Effect of pH and Temperature on N-acetylneuraminic Acid Stability
Data synthesized from Zhu et al., 2020. Molecules, 25(21), 5141.[9]
| pH | Temperature (°C) | Duration (hours) | % Remaining |
| 1.0 | 60 | 6 | 91.5% |
| 1.0 | 90 | 6 | 48.0% |
| 2.0 | 60 | 6 | 94.5% |
| 2.0 | 90 | 6 | 59.6% |
| 3.0 - 10.0 | 121 (Autoclave) | 20 min | >95% (Stable) |
| 11.0 | 60 | 6 | 88.1% |
| 11.0 | 90 | 6 | 36.0% |
| 12.0 | 60 | 6 | 45.1% |
| 12.0 | 90 | 6 | 1.5% |
Table 2: Recommended Storage Conditions for Reconstituted Solutions
| Condition | Temperature | Duration | Notes | Source(s) |
| Long-Term | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [4][5] |
| Short-Term | 4°C | A few days | Use of a preservative (e.g., 0.08% sodium azide) is recommended. | [6] |
| Solid Form | -20°C | Per expiration date | Keep container tightly closed and dry. | [5] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid, particularly in quantitative mass spectrometry workflows.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for the labeled standard in Mass Spectrometry (MS). | Sialic acid loss during sample preparation: The glycosidic linkage of sialic acid is notoriously labile and prone to hydrolysis under acidic conditions (e.g., use of TFA in buffers) or at high temperatures during enzymatic digestion.[10][11][12] | Optimize sample preparation: Maintain a neutral or slightly basic pH (6.0-8.0) throughout sample handling.[10] If acidic conditions are unavoidable, use the lowest possible concentration and keep the sample cold. Perform enzymatic digestions at the lowest effective temperature for the shortest necessary time.[10] |
| In-source or post-source decay during MS analysis: The sialic acid linkage is inherently unstable and can fragment upon ionization, especially in MALDI-TOF MS.[10] | Stabilize sialic acids via chemical derivatization: Before MS analysis, convert the carboxylic acid group to a more stable amide or ester. This is a highly effective method to prevent sialic acid loss during ionization.[10][11] | |
| Inconsistent or poor quantitative results across samples. | Variable degradation during sample processing: Non-uniform handling procedures (differences in pH, temperature, or incubation times) can lead to inconsistent loss of the standard across different samples. | Standardize all handling procedures meticulously: Ensure uniform conditions for all samples being compared.[10] Spike the labeled standard into your sample at the earliest possible stage of the workflow to ensure it is subjected to the same conditions as the analyte. |
| Incomplete or inefficient derivatization: If using a derivatization strategy for stabilization, reaction conditions may not be optimal, leading to incomplete labeling of the standard and/or analyte. | Optimize the derivatization protocol: Ensure all reagents are fresh and of high quality. Systematically optimize reaction time and temperature to ensure complete derivatization.[10] | |
| Appearance of unexpected degradation peaks in HPLC or MS. | Alkaline deacetylation: Under strongly alkaline conditions (pH > 10), the N-acetyl group can be cleaved, leading to the formation of neuraminic acid.[7][9] | Maintain pH below 10: Ensure all buffers and solutions are within the stable pH range of 3.0-10.0.[7][9] |
| Oxidative damage: The presence of oxidizing agents can lead to degradation of the sialic acid structure.[8][9] | Avoid oxidizing agents: Do not use reagents like hydrogen peroxide in your sample buffers. Ensure reagents are free from peroxide contaminants. |
Experimental Protocols & Workflows
Diagram 1: Recommended Workflow for Solution Preparation and Storage
Caption: Workflow for preparing and storing stable stock solutions.
Protocol 1: Reconstitution and Storage of Stock Solutions
This protocol describes the recommended procedure for reconstituting and storing N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid to ensure maximum stability and longevity.
-
Equilibration: Before opening, allow the vial containing the lyophilized powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[4][5]
-
Reconstitution: Add the desired volume of a suitable solvent. For most applications, high-purity, nuclease-free water is recommended. Alternatively, a buffer with a pH between 7.0 and 8.0, such as 10 mM HEPES buffered saline, can be used.[6]
-
Dissolution: Gently vortex or pipette the solution up and down until the solid is completely dissolved. Avoid vigorous shaking to prevent potential denaturation if working with glycoproteins.
-
Aliquoting: Immediately divide the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to minimize waste and avoid repeated freeze-thaw cycles.
-
Storage:
Diagram 2: Key Factors Influencing Compound Stability
Caption: Factors affecting the stability of N-acetylneuraminic acid in solution.
Protocol 2: General Guidelines for Minimizing Degradation During Experimental Use
-
Buffer Selection: Always use buffers within the optimal pH range of 3.0-10.0, with a neutral pH around 7.0 being ideal for most applications.[7][9]
-
Temperature Control: Keep samples on ice whenever possible during handling and preparation steps. Avoid prolonged heating. If a heating step is necessary (e.g., for enzymatic digestion), use the lowest effective temperature for the shortest possible duration.[10]
-
Avoid Harsh Chemicals:
-
Spike Early: When using the compound as an internal standard, add it to your biological samples at the earliest stage of the sample preparation workflow. This ensures that the standard experiences the same potential sources of degradation and loss as the endogenous analyte, leading to more accurate quantification.
References
-
Zhu, W., Chen, X., Yuan, L., Wu, J., & Yao, J. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5141. [Link]
-
Zhu, W., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. PubMed, PMID: 33167310. [Link]
-
Zhu, W., Chen, X., Yuan, L., Wu, J., & Yao, J. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. National Center for Biotechnology Information (PMC). [Link]
- BenchChem. (2025). Minimizing sialic acid loss during Sialylglycopeptide analysis. Technical Support Document.
- Han, S., et al. (2018). Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid. Journal of Biological Chemistry.
- Wang, C., et al. (2019). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation.
-
Varki, A., et al. (2022). Sialic Acids and Other Nonulosonic Acids. Essentials of Glycobiology, 4th edition. [Link]
-
Zhang, L., et al. (2024). Sialylation-induced stabilization of dynamic glycoprotein conformations unveiled by time-aligned parallel unfolding and glycan release mass spectrometry. Chemical Science. [Link]
-
ResearchGate. Troubleshooting for Possible Issues | Download Table. [Link]
Sources
- 1. N-Acetyl-D-[2,3-13C2]neuraminic Acid | LGC Standards [lgcstandards.com]
- 2. N-Acetyl-D-[2,3-13C2]neuraminic Acid | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sialylation-induced stabilization of dynamic glycoprotein conformations unveiled by time-aligned parallel unfolding and glycan release mass spectromet ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03672G [pubs.rsc.org]
Addressing matrix effects in plasma analysis of [2,3-13C2]NANA
Technical Support Center: Plasma Analysis of [2,3-13C2]NANA
Topic: Addressing Matrix Effects & Quantification Challenges in Plasma Analyte: [2,3-13C2]-N-Acetylneuraminic Acid (Stable Isotope Labeled Sialic Acid) Application: Metabolic Flux Analysis / Pharmacokinetics
Welcome to the Technical Support Center
You are likely analyzing [2,3-13C2]NANA in plasma to track metabolic flux (e.g., glucose to sialic acid pathways) or as a specialized internal standard. Plasma is a hostile matrix for sialic acids due to high protein content, endogenous interferences, and the presence of phospholipids that cause severe ion suppression.
This guide moves beyond standard protocols to address the specific challenges of Matrix Effects (ME) and Isotope Fidelity when working with this labeled compound.
Module 1: Sample Preparation (The First Line of Defense)
The Challenge: NANA is highly polar and does not retain well on C18 columns. In plasma, >95% of NANA is bound to glycoproteins. The Solution: You must decide between measuring Total NANA (requires hydrolysis) or Free NANA . For sensitive LC-MS/MS, DMB Derivatization is the industry gold standard to increase hydrophobicity and ionization efficiency.
Protocol: DMB Derivatization with Matrix Removal
This workflow integrates hydrolysis, labeling, and phospholipid removal to minimize matrix effects.
Reagents:
-
DMB Reagent: 7 mM 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride in 1.4 M acetic acid containing 0.75 M
-mercaptoethanol and 18 mM sodium hydrosulfite. -
Hydrolysis Buffer: 2 M Acetic Acid.[1]
-
Cleanup: Ostro™ (Waters) or Phree™ (Phenomenex) Phospholipid Removal Plates.
Step-by-Step Workflow:
-
Hydrolysis (For Total NANA only):
-
Mix 20
L Plasma + 200 L 2 M Acetic Acid. -
Incubate at 80°C for 2 hours . (Releases NANA from glycoproteins).
-
Note: If measuring Free NANA, skip heating; just perform protein precipitation.
-
-
Derivatization:
-
Matrix Removal (Critical Step):
-
Do not inject this mixture directly.
-
Pass the reaction mixture through a Phospholipid Removal Plate (e.g., Ostro).
-
Apply vacuum. The phospholipids remain on the plate; the DMB-NANA passes through.
-
Why? Phospholipids (glycerophosphocholines) elute late in Reverse Phase and cause unpredictable ion suppression for subsequent injections.
-
Caption: Workflow for converting plasma NANA into a stable, matrix-free derivative for LC-MS.
Module 2: LC-MS/MS Methodology
The Challenge: DMB-NANA is stable but light-sensitive. The [2,3-13C2] label adds +2 Da to the mass. You must distinguish this from the natural isotope envelope of endogenous NANA.
Chromatographic Conditions
-
Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 2.1 x 100 mm, 1.7
m. -
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B to 20% B over 10 mins. (DMB-NANA elutes relatively early; wash column at 95% B to remove any remaining lipids).
Mass Spectrometry Parameters (MRM)
DMB derivatization adds significant mass and facilitates ionization in Positive Mode (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Notes |
| Endogenous NANA (M+0) | 426.1 | 408.1 | 20 eV | Loss of H₂O from DMB-NANA |
| [2,3-13C2]NANA (M+2) | 428.1 | 410.1 | 20 eV | Target Analyte. Shifted +2 Da. |
| Internal Standard (IS) | 429.1 | 411.1 | 20 eV | If using 13C3-NANA or d3-NANA |
Critical Technical Note on Isotope Fidelity: The [2,3-13C2] label is located on the carbons involved in the DMB reaction ring closure.
-
Verification: Ensure your transition monitors the fragment that retains the DMB ring or the specific carbon backbone. The water loss transition (428->410) is safe as it preserves the carbon skeleton.
Module 3: Troubleshooting Matrix Effects & Isotope Overlap
The Problem: Matrix effects in flux analysis are two-fold:
-
Ion Suppression: Physical competition for charge in the ESI source.
-
Isobaric Interference: The "M+2" isotope of endogenous (unlabeled) NANA has a natural abundance of ~0.5-1.0%. If endogenous NANA is high (which it is in plasma), its M+2 signal will contribute to your [2,3-13C2]NANA channel (m/z 428).
Visualizing the Matrix Effect
Caption: Two types of matrix interference: Ion suppression by lipids and isotopic spillover from endogenous NANA.
Troubleshooting Guide (FAQ Format)
Q1: My [2,3-13C2]NANA peak area fluctuates wildly between plasma samples.
-
Diagnosis: Likely Phospholipid Build-up . Lipids from previous injections may be eluting in the current run.
-
Fix:
-
Implement a "Sawtooth" gradient wash (ramp to 95% B after every injection).
-
Use a diverter valve to send the first 1-2 minutes (salts) and the final wash (lipids) to waste, not the MS source.
-
Mandatory: Use an Internal Standard (e.g., d3-NANA or 13C3-NANA) that co-elutes with your analyte to normalize ionization efficiency.
-
Q2: I see a signal for [2,3-13C2]NANA (m/z 428) in my "Blank" plasma.
-
Diagnosis: This is Isotopic Contribution . Natural Carbon-13 abundance in the massive pool of endogenous NANA creates a signal at M+2.
-
Fix: You must perform Isotope Correction (De-isotoping) .
-
Calculate the ratio of M+2/M+0 in a neat standard of unlabeled NANA.
-
Measure the M+0 area in your sample.
-
Subtract
from your measured .
-
Q3: The DMB reaction solution turned pink/orange.
-
Diagnosis: Oxidation of the DMB reagent.
-
Fix: DMB is highly unstable in light and oxygen. Prepare fresh reagent immediately before use. Add Sodium Hydrosulfite (reductant) to the reaction buffer to prevent oxidation. Keep samples in an autosampler at 4°C, protected from light (amber vials).
Q4: Can I use Protein Precipitation (PPT) with Acetonitrile only?
-
Diagnosis: Insufficient for Sialic Acids.
-
Reasoning: PPT leaves behind significant salts and phospholipids. Since DMB-NANA is analyzed in ESI+, residual salts will cause arc/discharge or suppression.
-
Recommendation: If SPE is too expensive, perform PPT followed by a dilute-and-shoot approach, but expect lower sensitivity and more frequent source cleaning.
References
-
Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry. Link (Foundational paper on DMB derivatization).
-
Kararaviz, A., et al. (2014). "Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma." Journal of Chromatography B. Link (Discusses HILIC and plasma matrix effects).
- Galuska, C.E., et al. (2010). "Matrix effects in the analysis of sialic acids by LC-MS/MS." Analytical Chemistry. (General reference for MS suppression in glycomics).
-
Waters Corporation. "DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based BEH C18 Columns." Application Note. Link (Standard industrial protocol).
-
BenchChem. "Quantification of N-Acetyl-Neuraminic Acid in Human Plasma by LC-MS/MS." Application Guide. Link (Modern quantification strategies).
Sources
Technical Support Center: Optimizing Whole-Cell Biosynthesis of Labeled Sialic Acid
Welcome to the technical support center for the whole-cell biosynthesis of labeled sialic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing isotopically labeled sialic acid and its derivatives using engineered microbial systems, primarily Escherichia coli. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and yield of your biosynthetic processes. Our approach is rooted in a deep understanding of the underlying biochemical pathways and metabolic engineering principles, ensuring that you not only solve common problems but also grasp the causality behind each experimental step.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the setup and execution of whole-cell biosynthesis of labeled sialic acid.
Q1: What are the key enzymes involved in the whole-cell biosynthesis of sialic acid in engineered E. coli?
A1: The biosynthesis of sialic acid in engineered E. coli typically involves a heterologous pathway. The core enzymes you will be working with are:
-
N-acetylglucosamine-2-epimerase (AGE) or UDP-N-acetylglucosamine 2-epimerase (NeuC): These enzymes catalyze the conversion of N-acetylglucosamine (GlcNAc) or UDP-GlcNAc to N-acetylmannosamine (ManNAc).[1][2][3]
-
Sialic acid synthase (NeuB): This enzyme catalyzes the condensation of ManNAc and phosphoenolpyruvate (PEP) to produce N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid.[4][5][6]
-
CMP-sialic acid synthetase (NeuA): This enzyme activates sialic acid by transferring a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP), forming CMP-sialic acid. This activated form is the donor substrate for sialyltransferases.[7][8][9]
Q2: Why is it necessary to use an engineered E. coli strain? Why not use a wild-type strain?
A2: Wild-type E. coli possesses a native sialic acid catabolism pathway encoded by the nan operon.[1] This pathway will degrade the sialic acid you are trying to produce. Key genes in this operon include:
-
nanT: Encodes a sialic acid transporter that brings sialic acid into the cell.[3][10]
-
nanA: Encodes sialic acid aldolase, which breaks down sialic acid into pyruvate and ManNAc.[10][11][12]
-
nanK: Encodes ManNAc kinase, which phosphorylates ManNAc, committing it to the catabolic pathway.[13][14][15][16][17]
To improve the efficiency of sialic acid production, it is crucial to inactivate these catabolic genes through metabolic engineering. This prevents the degradation of your desired product and redirects metabolic flux towards biosynthesis.[3][18]
Q3: What are the common isotopic labels used for sialic acid, and at what stage are they introduced?
A3: Common stable isotopes used for labeling sialic acid include ¹³C and ¹⁵N. The labeled precursors are typically introduced into the culture medium and are incorporated into the sialic acid molecule through the biosynthetic pathway. For example, you can use:
-
¹³C-labeled glucose or glycerol: These will be metabolized by the host cells, and the ¹³C atoms will be incorporated into the sialic acid backbone.
-
¹⁵N-labeled ammonium salts: This will serve as the primary nitrogen source for the cells, leading to the incorporation of ¹⁵N into the acetamido group of sialic acid.
The choice of labeled precursor depends on the desired labeling pattern and the specific research application.
Q4: How can I quantify the amount of labeled sialic acid produced by my whole-cell system?
A4: Several methods can be used for the quantification of sialic acid. The choice of method often depends on the required sensitivity, specificity, and available equipment. Common methods include:
-
Colorimetric and Fluorometric Assays: These methods, such as the Warren or Aminoff assays, involve chemical reactions that produce a colored or fluorescent product, which can be measured.[19][20] They are relatively simple but can be prone to interference.
-
Enzymatic Assays: These assays utilize enzymes like sialic acid aldolase in coupled reactions to produce a detectable signal.[11]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with fluorescence detection (FLD) after derivatization (e.g., with DMB), provide high sensitivity and specificity.[21][22] Mass spectrometry (MS) can be coupled with chromatography for unambiguous identification and quantification of labeled sialic acid.[21]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot common problems encountered during the whole-cell biosynthesis of labeled sialic acid.
Problem 1: Low or No Sialic Acid Production
Q: My engineered E. coli strain is not producing any detectable amount of labeled sialic acid. What are the potential causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors. Let's break down the troubleshooting process systematically.
1. Verify the Integrity of Your Engineered Strain:
-
Genotypic Confirmation: Have you confirmed the knockout of the nanA, nanT, nanK, and nanE genes? Perform PCR and DNA sequencing to verify the genetic modifications in your production strain. Incomplete knockout of these catabolic genes is a primary reason for low or no product accumulation.[18]
-
Plasmid Stability: Are the plasmids carrying your biosynthetic genes (neuB, neuC/age, neuA) being maintained in the host cells? Culture your strain with and without antibiotic selection and compare the sialic acid production. Plasmid loss can lead to a significant drop in productivity.
2. Assess Enzyme Expression and Activity:
-
Suboptimal Protein Expression: Poor expression of one or more biosynthetic enzymes can create a bottleneck in the pathway.[1]
-
Troubleshooting:
-
Perform SDS-PAGE and Western blotting to check the expression levels of each enzyme.
-
Optimize the induction conditions (inducer concentration, temperature, and induction time).[18]
-
Consider codon optimization of your heterologous genes for E. coli expression.
-
-
-
Enzyme Insolubility: Overexpressed proteins can form inactive inclusion bodies.
-
Troubleshooting:
-
Separate the soluble and insoluble fractions of your cell lysate and check for your target proteins in each fraction using SDS-PAGE.
-
Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down protein synthesis and promote proper folding.
-
Co-express molecular chaperones to assist in protein folding.
-
-
3. Analyze Metabolic Flux and Precursor Availability:
-
Insufficient Precursors: The biosynthesis of sialic acid requires a steady supply of precursors, namely ManNAc and PEP.
-
Troubleshooting:
-
Ensure that your culture medium provides an adequate carbon source (e.g., glucose, glycerol) that can be efficiently converted to these precursors.
-
Consider co-overexpressing enzymes that increase the intracellular pool of precursors, such as glucosamine synthase (glmS).[3]
-
-
-
Metabolic Burden: Overexpression of multiple heterologous proteins can impose a significant metabolic burden on the host cells, diverting resources away from your desired pathway.
-
Troubleshooting:
-
Use a modular metabolic engineering strategy to balance the expression of the key enzymes.[18]
-
Optimize the expression levels of each enzyme to avoid unnecessary metabolic load.
-
-
Problem 2: Accumulation of Intermediates and Low Final Product Yield
Q: I am detecting the intermediate N-acetylmannosamine (ManNAc) in my culture, but the final sialic acid yield is low. What could be the issue?
A: The accumulation of ManNAc suggests a bottleneck at the sialic acid synthase (NeuB) step.
1. Suboptimal NeuB Activity:
-
Cofactor Limitation: NeuB requires a divalent cation, typically Mn²⁺, for its activity.[4][23]
-
Troubleshooting:
-
Supplement your culture medium with a low concentration of MnCl₂ (e.g., 0.1-0.5 mM). Be cautious, as high concentrations of Mn²⁺ can be toxic to the cells.
-
-
-
Low PEP Availability: Phosphoenolpyruvate (PEP) is a key precursor that is also involved in other central metabolic pathways.
-
Troubleshooting:
-
Consider engineering the central carbon metabolism to increase the intracellular PEP pool. For example, knocking out the pyruvate kinase genes (pykA and pykF) can redirect carbon flux towards PEP.
-
-
2. Imbalance in Enzyme Expression:
-
High Upstream Flux, Low Downstream Conversion: The rate of ManNAc production by AGE or NeuC might be significantly higher than the rate of its conversion to sialic acid by NeuB.
-
Troubleshooting:
-
Use different strength promoters or ribosome binding sites to balance the expression levels of the upstream and downstream enzymes. The goal is to match the rate of production and consumption of intermediates.
-
-
Problem 3: Low Efficiency of Isotopic Labeling
Q: The total amount of sialic acid produced is acceptable, but the incorporation of the isotopic label is low. How can I improve the labeling efficiency?
A: Low labeling efficiency indicates that the cells are utilizing unlabeled endogenous sources for the synthesis of sialic acid.
1. Dilution by Unlabeled Precursors:
-
Complex Media Components: If you are using a complex medium (e.g., LB), it contains unlabeled amino acids and other compounds that can be metabolized and dilute your labeled precursor pool.
-
Troubleshooting:
-
Switch to a defined minimal medium where your labeled precursor is the sole source of carbon or nitrogen.
-
-
-
Metabolic Shuffling: The host cell's central metabolism can lead to the scrambling of labels.
2. Inefficient Uptake of Labeled Precursor:
-
Transport Limitations: The uptake of your labeled precursor might be a rate-limiting step.
-
Troubleshooting:
-
Ensure that the concentration of the labeled precursor in the medium is not limiting.
-
If necessary, overexpress the relevant transporter for your labeled substrate.
-
-
III. Experimental Protocols and Data Presentation
Protocol 1: Whole-Cell Biotransformation for Labeled Sialic Acid Production
This protocol provides a general framework for the production of labeled sialic acid using an engineered E. coli strain.
1. Strain and Culture Preparation:
- Inoculate a single colony of your engineered E. coli strain (e.g., BL21(DE3) ΔnanATEK) harboring the biosynthetic plasmid(s) into 5 mL of LB medium with the appropriate antibiotic.
- Incubate overnight at 37°C with shaking at 220 rpm. 2. Main Culture:
- Inoculate 100 mL of defined minimal medium containing your labeled precursor (e.g., 1 g/L [U-¹³C₆]-glucose and/or 0.5 g/L ¹⁵NH₄Cl) and the appropriate antibiotic with the overnight culture to an initial OD₆₀₀ of 0.05.
- Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. 3. Induction:
- Cool the culture to the desired induction temperature (e.g., 25°C).
- Add the inducer (e.g., 0.1 mM IPTG) to induce the expression of the biosynthetic enzymes.[18] 4. Production Phase:
- Incubate the culture for 24-48 hours at the induction temperature with shaking.
- Monitor cell growth (OD₆₀₀) and take samples periodically to analyze sialic acid production. 5. Harvest and Product Extraction:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- The labeled sialic acid can be purified from the culture supernatant or from the cell lysate, depending on whether it is secreted or retained intracellularly.
Data Summary Table
| Parameter | Condition A | Condition B | Condition C |
| Strain | BL21(DE3) ΔnanA | BL21(DE3) ΔnanATEK | BL21(DE3) ΔnanATEK |
| Plasmid | pET-NeuBC | pET-NeuBC | pET-NeuBC-NeuA |
| Labeled Precursor | [U-¹³C₆]-Glucose | [U-¹³C₆]-Glucose | [U-¹³C₆]-Glucose |
| Induction Temp. | 37°C | 25°C | 25°C |
| Sialic Acid Titer (g/L) | 0.2 ± 0.05 | 1.5 ± 0.2 | 1.3 ± 0.15 |
| Labeling Efficiency (%) | 95 ± 2 | 98 ± 1 | 97 ± 1 |
This table provides an example of how to present your data for easy comparison of different experimental conditions.
IV. Visualizing the Workflow and Pathways
Diagram 1: Engineered Sialic Acid Biosynthesis Pathway in E. coli
Caption: Engineered pathway for labeled sialic acid synthesis in E. coli.
Diagram 2: Troubleshooting Flowchart for Low Sialic Acid Yield
Caption: Troubleshooting workflow for low sialic acid production.
V. References
-
Chen, Z., et al. (2022). Production of Sialic Acid and Its Derivatives by Metabolic Engineering of Escherichia coli. Journal of Agricultural and Food Chemistry, 70(50), 15859–15868. [Link]
-
Gray, A., et al. (2021). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. Analytica Chimica Acta, 1143, 145-161. [Link]
-
Groß, C., et al. (2020). Structure and Function of N-Acetylmannosamine Kinases from Pathogenic Bacteria. ACS Omega, 5(48), 30985–30996. [Link]
-
Gunawan, J., et al. (2005). Structural and mechanistic analysis of sialic acid synthase NeuB from Neisseria meningitidis in complex with Mn²⁺, phosphoenolpyruvate, and N-acetylmannosaminitol. Journal of Biological Chemistry, 280(5), 3555-3563. [Link]
-
Gray, A., et al. (2021). Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives. Analytica Chimica Acta, 1143, 145-161. [Link]
-
Groß, C., et al. (2020). Structure and Function of N-Acetylmannosamine Kinases from Pathogenic Bacteria. ACS Omega, 5(48), 30985–30996. [Link]
-
Lin, C. C., et al. (2017). Synthesis of Sialic Acids, Their Derivatives, and Analogs by Using a Whole‐Cell Catalyst. Angewandte Chemie International Edition, 56(40), 12172-12176. [Link]
-
Agilent Technologies. (2020). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. [Link]
-
Groß, C., et al. (2020). Structure and Function of N-Acetylmannosamine Kinases from Pathogenic Bacteria. ACS Omega, 5(48), 30985–30996. [Link]
-
Wikipedia. (n.d.). N-acylmannosamine kinase. [Link]
-
Lewis, A. L., et al. (2022). Transition State Analysis of the Aldol-Like Reaction Catalyzed by NeuB, a Sialic Acid Synthase, Reveals a Stepwise Cationic Mechanism. ACS Bio & Med Chem Au. [Link]
-
Lin, C. C., et al. (2017). Synthesis of Sialic Acids, Their Derivatives and Analogues Using a Whole‐Cell Catalyst. Angewandte Chemie, 129(40), 12344-12348. [Link]
-
Vann, W. F., et al. (2008). Metabolically engineered escherichia coli for enchanced production of sialic acid. Google Patents.
-
Reactome. (2022). The sialic acid metabolic pathway. ResearchGate. [Link]
-
Gilbert, M., et al. (2002). High-level expression of recombinant Neisseria CMP-sialic acid synthetase in Escherichia coli. Protein Expression and Purification, 25(3), 487-491. [Link]
-
Tanner, M. E., et al. (2003). Sialic acid biosynthesis: stereochemistry and mechanism of the reaction catalyzed by the mammalian UDP-N-acetylglucosamine 2-epimerase. Journal of the American Chemical Society, 125(11), 3211-3218. [Link]
-
Kim, S., et al. (2009). Inhibition of Neisseria meningitidis Sialic Acid Synthase by a Tetrahedral Intermediate Analogue. Biochemistry, 48(36), 8613–8621. [Link]
-
Haug, T., et al. (2013). Characterization of the sialic acid synthase from Aliivibrio salmonicida suggests a novel pathway for bacterial synthesis of 7-O-acetylated sialic acids. Glycobiology, 23(11), 1303-1314. [Link]
-
Smith, T. J., et al. (2022). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Foods, 11(22), 3703. [Link]
-
Soares, R. J., et al. (2012). Sialic acid and N-acetylglucosamine Regulate type 1 Fimbriae Synthesis. Journal of Bacteriology, 194(21), 5846-5856. [Link]
-
Hinderlich, S., et al. (2004). GNE: A Master Regulator of Sialic Acid Synthesis. In Sialobiology and Other Novel Forms of Glycosylation (pp. 13-28). Springer. [Link]
-
Badr, H. A., et al. (2012). Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis. Molecular & Cellular Proteomics, 11(7), M111.015402. [Link]
-
Reactome. (n.d.). GNE hydrolyzes/epimerises UDP-GlcNAc to ManNAc and UDP. [Link]
-
Pandhal, J., et al. (2020). An Engineered Pathway for Production of Terminally Sialylated N-glycoproteins in the Periplasm of Escherichia coli. Frontiers in Bioengineering and Biotechnology, 8, 582. [Link]
-
Wang, J., et al. (2022). Efficient Production of 3′-Sialyllactose Using Escherichia coli. Journal of Agricultural and Food Chemistry, 70(50), 15859-15868. [Link]
-
Huang, Y. L., et al. (2008). Pasteurella multocida sialic acid aldolase: a promising biocatalyst. Applied Microbiology and Biotechnology, 79(6), 953-960. [Link]
-
Deng, C., et al. (2016). Molecular Origins and Mechanisms of Fish Antifreeze Evolution. ResearchGate. [Link]
-
Badr, H. A., et al. (2018). Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics. Frontiers in Oncology, 8, 336. [Link]
-
Maltseva, N., et al. (2017). Crystal structure of N-acetylmannosamine kinase from Fusobacterium nucleatum. Acta Crystallographica Section F: Structural Biology Communications, 73(Pt 6), 332–338. [Link]
-
UniProt. (n.d.). GNE - Bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase - Homo sapiens (Human). [Link]
-
Yarema, K. J. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(12), 1380-1393. [Link]
-
Vimr, E. R., & Troy, F. A. (1985). Regulation of sialic acid metabolism in Escherichia coli: role of N-acylneuraminate pyruvate-lyase. Journal of Bacteriology, 164(2), 854-860. [Link]
-
Chen, X., & Varki, A. (2010). Advances in the Biology and Chemistry of Sialic Acids. ACS Chemical Biology, 5(2), 163-176. [Link]
-
Yu, H., et al. (2003). Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac. Molecules, 8(12), 877-885. [Link]
-
University of Kentucky College of Arts & Sciences. (2018). Automation aided optimization of cloning, expression and purification of enzymes of the bacterial sialic acid catabolic and sialylation pathways enzymes for structural studies. [Link]
-
Wikipedia. (n.d.). Sialic acid. [Link]
-
Chen, Z., et al. (2022). Production of Sialic Acid and Its Derivatives by Metabolic Engineering of Escherichia coli. Journal of Agricultural and Food Chemistry, 70(50), 15859–15868. [Link]
-
Almaraz, R. T., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 56480. [Link]
-
Yarema, K. J. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(12), 1380-1393. [Link]
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Laughlin, S. T. (2010). Metabolic Pathways for Natural and Unnatural Sialic Acids. DSpace Repository. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. WO2008097366A2 - Metabolically engineered escherichia coli for enchanced production of sialic acid - Google Patents [patents.google.com]
- 4. Structural and mechanistic analysis of sialic acid synthase NeuB from Neisseria meningitidis in complex with Mn2+, phosphoenolpyruvate, and N-acetylmannosaminitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. High-level expression of recombinant Neisseria CMP-sialic acid synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CMP-Sialic Acid Synthetase from Neisseria meningitidis group B, Recombinant(EC 2.7.7.43) - Creative Enzymes [creative-enzymes.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Structure and Function of N-Acetylmannosamine Kinases from Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-acylmannosamine kinase - Wikipedia [en.wikipedia.org]
- 17. Crystal structure of N-acetylmannosamine kinase from Fusobacterium nucleatum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 20. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics [frontiersin.org]
Validation & Comparative
Isotopic enrichment calculation for N-Acetyl-D-[2,3-13C2]neuraminic Acid
Title: Precision Analytics: Isotopic Enrichment Calculation & Validation for N-Acetyl-D-[2,3-13C2]neuraminic Acid
Executive Summary
N-Acetyl-D-[2,3-13C2]neuraminic acid (Neu5Ac) represents a high-fidelity isotopic tracer specifically designed to probe the condensation mechanism of sialic acid biosynthesis.[1] Unlike uniformly labeled (
This guide provides a rigorous framework for calculating isotopic enrichment, validating structural integrity via qNMR and Mass Spectrometry (MS), and benchmarking this tracer against standard alternatives.
Scientific Rationale: The Physics of [2,3-13C2] Labeling
Biosynthetic Origin & Stability
The specificity of the [2,3-13C2] label is derived from the enzymatic action of Neu5Ac aldolase (NanA) . In biological systems, NanA condenses Pyruvate (C1-C2-C3) with ManNAc.[1]
By using
Comparative Analysis: Why Choose [2,3-13C2]?
| Feature | [2,3-13C2] Neu5Ac (Target) | [1-13C] Neu5Ac | [U-13C] Neu5Ac | Natural Abundance |
| Primary Application | Flux analysis of pyruvate incorporation; Anomeric tracking.[1] | pH monitoring; Carboxyl tracking. | Full metabolic network reconstruction. | Baseline quantification. |
| NMR Signature | Doublet ( | Singlet (C1).[1] | Complex multiplets (C-C couplings everywhere).[1] | Singlet (Weak signal).[1] |
| MS Mass Shift | +2.007 Da (M+2) . | +1.003 Da (M+1).[1] | +11.037 Da (M+11).[1] | N/A (M+0).[1][2] |
| Background Noise | Low (Natural M+2 is rare).[1] | Moderate (Natural M+1 is ~1.1%).[1] | Low. | High. |
| Cost Efficiency | High (Targeted synthesis).[1] | High. | Low (Expensive).[1] | Very High. |
Calculation Methodologies
Mass Spectrometry (MS) Calculation
In MS, the [2,3-13C2] label shifts the molecular ion by exactly +2.0067 Da .[1]
-
Target Ion (M+2): The labeled species.
-
Base Ion (M+0): Unlabeled impurity.[1]
Formula for Isotopic Enrichment (APE - Atom Percent Excess):
-
: Intensity of the labeled peak (
for [M-H]-).[1] -
: Intensity of the unlabeled peak (
).[1] -
: Natural abundance contribution to M+2 (typically negligible for pure standards but ~0.2% in complex matrices due to
).[1]
Critical QC Step: If
Quantitative NMR (qNMR) Calculation
The defining feature is the scalar coupling (
-
Natural Abundance: C2 appears as a singlet.
-
[2,3-13C2] Label: C2 appears as a doublet due to coupling with C3.[1]
Calculation Logic:
-
Area_doublet: Integration of the two satellite peaks caused by
coupling.[1] -
Area_singlet: Integration of the central peak (residual
at C3 or C2).[1]
Experimental Protocol: Validation Workflow
Objective: Verify >98% isotopic enrichment of N-Acetyl-D-[2,3-13C2]neuraminic Acid.
Materials:
-
Analyte: 5 mg [2,3-13C2]Neu5Ac.[1]
-
Solvent:
(99.9% D).[1] -
Internal Standard (Optional): DSS (Sodium trimethylsilylpropanesulfonate).[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5 mg of Neu5Ac in 600 µL
. -
Adjust pH to 7.0 (Neu5Ac is pH sensitive; acidic conditions promote lactonization).[1]
-
-
MS Acquisition (Direct Infusion ESI-MS):
-
NMR Acquisition (
-NMR): -
Data Processing:
-
Phase and baseline correct the spectrum.
-
Locate the Anomeric Carbon (C2) region (~96 ppm for
-anomer, ~93 ppm for -anomer).[1] -
Observe the splitting pattern. A pure doublet confirms the integrity of the C2-C3 bond.
-
Visualization of Workflows
Figure 1: Biosynthetic Logic & Analysis Pathway[1][2]
Caption: The enzymatic condensation of labeled pyruvate with ManNAc transfers the C2-C3 carbon pair intact, creating the specific [2,3-13C2] isotopologue.
Figure 2: Spectral Calculation Logic (MS vs NMR)
Caption: Comparison of calculation strategies. MS relies on mass-to-charge ratio shifts (+2 Da), while NMR relies on J-coupling splitting patterns (Singlet vs. Doublet).[1]
References
-
Enzymatic Synthesis Pathway
-
Isotopic Enrichment Calculation (MS)
-
Hellerstein, M. K., & Neese, R. A. (1999).[1] "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology.
-
-
qNMR Methodology
-
Bharti, S. K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.
-
-
Neu5Ac Structural Data
-
PubChem Compound Summary for CID 439197, N-Acetylneuraminic acid.[1]
-
-
Metabolic Flux Analysis (13C-MFA)
-
Antoniewicz, M. R. (2015).[1] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
-
Sources
- 1. N-Acetyl-D-[2,3-13C2]neuraminic Acid | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
Comparative Guide: Metabolic Fate of 13C- vs. 15N-Labeled Glucosamine
Executive Summary
In metabolic flux analysis, Glucosamine (GlcN) is the primary bypass tracer for the Hexosamine Biosynthetic Pathway (HBP), entering downstream of the rate-limiting enzyme GFAT. However, the choice between [U-13C]-Glucosamine and [15N]-Glucosamine dictates whether you are tracking the carbon skeleton's contribution to bioenergetics or the nitrogen's commitment to glycosylation .
-
Use 13C-GlcN when determining the partition of GlcN between glycosylation (UDP-GlcNAc) and central carbon metabolism (Glycolysis/TCA).
-
Use 15N-GlcN when validating the direct incorporation of the amine group into the hexosamine pool versus its loss to the general nitrogen pool (via deamination).
Part 1: Mechanistic Divergence
The metabolic utility of GlcN hinges on the stability of the C2-N bond. Once GlcN enters the cell, it is phosphorylated to Glucosamine-6-Phosphate (GlcN6P). At this node, the label's fate bifurcates based on the activity of Glucosamine-6-phosphate deaminase (NagB) .[1]
The "Deamination Trap"
Many researchers erroneously assume exogenous GlcN solely fuels the HBP. In reality, if HBP flux is saturated, NagB deaminates GlcN6P, stripping the nitrogen and sending the carbon skeleton into glycolysis as Fructose-6-Phosphate (F6P).
-
13C Fate: The carbon backbone remains intact regardless of the pathway. It either becomes the sugar moiety of UDP-GlcNAc (HBP) or enters glycolysis (Pyruvate
Lactate/Citrate). -
15N Fate: The label is strictly conditional. If GlcN6P enters the HBP, the 15N is retained in UDP-GlcNAc. If deaminated, 15N is released as ammonia , which is rapidly diluted into the glutamate/glutamine pool, effectively "scrambling" the signal.
Pathway Visualization
The following diagram illustrates the divergent fates of the carbon and nitrogen labels at the GlcN6P node.
Caption: Divergent metabolic fates of Glucosamine. Note the critical role of NagB (Red Arrow) in stripping the 15N label while preserving the 13C skeleton for glycolysis.
Part 2: Comparative Performance Analysis
| Feature | [U-13C]-Glucosamine | [15N]-Glucosamine |
| Primary Utility | Quantifying total GlcN uptake and its split between HBP and Energy Metabolism. | Verifying the integrity of the amine group in UDP-GlcNAc synthesis. |
| Glycolysis Detection | High. Detects flux into Pyruvate (M+3), Lactate (M+3), and Citrate (M+2). | None. Label is lost as ammonia before entering glycolysis. |
| HBP Specificity | Moderate. Can be diluted by endogenous glucose if GlcN recycling occurs. | High. 15N in UDP-GlcNAc confirms it came directly from the tracer. |
| Mass Shift (UDP-GlcNAc) | M+6 (Glucosamine moiety). | M+1 (Amine group). |
| Signal-to-Noise | Excellent. Multiple 13C atoms create distinct isotopologue envelopes. | Lower. M+1 overlaps with natural abundance isotopes (13C) of the molecule. |
| Cost | Higher. | Generally Lower. |
| Risk Factor | "Recycling": 13C can enter TCA, become Glu, and re-enter HBP via GFAT. | "Scrambling": 15N-Ammonia can label Glutamine, which then labels HBP via GFAT. |
Part 3: Experimental Protocol (Self-Validating System)
To accurately compare these tracers, a HILIC-MS (Hydrophilic Interaction Liquid Chromatography) workflow is required.[2] Reverse-phase chromatography fails to retain polar nucleotide sugars like UDP-GlcNAc.
Cell Culture & Labeling[3]
-
Medium: Glucose-free DMEM is not recommended as it forces GlcN into glycolysis. Use physiological glucose (5 mM) + Tracer.
-
Concentration: 1–5 mM [U-13C]-GlcN or [15N]-GlcN.
-
Duration: 6–24 hours (Steady state).
Metabolism Quenching (Critical Step)
UDP-GlcNAc turns over rapidly. Slow quenching leads to ATP hydrolysis and degradation of nucleotide sugars.
-
Remove media rapidly by suction.
-
Immediately add 80% Methanol/Water (pre-chilled to -80°C).
-
Incubate on dry ice for 10 minutes.
-
Scrape cells and transfer to cold tubes.
Extraction & Phase Separation
-
Vortex vigorously (cold).
-
Centrifuge at 14,000 x g for 15 min at 4°C.
-
Transfer supernatant (metabolites) to a new glass vial.
-
Optional: Dry under nitrogen flow and reconstitute in 50% Acetonitrile for higher concentration.
LC-MS/MS Parameters (HILIC)
-
Column: Amide-based HILIC (e.g., Waters BEH Amide or Thermo Accucore Amide).
-
Mobile Phase A: 20 mM Ammonium Hydroxide + 20 mM Ammonium Acetate in Water (pH 9.0). High pH is crucial for separating UDP-GlcNAc from UDP-GalNAc.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 85% B to 60% B over 15 minutes.
-
Detection: Negative Ion Mode (ESI-). UDP-GlcNAc is an acidic molecule.
Analytical Workflow Diagram
Caption: Optimized metabolomics workflow for polar nucleotide sugar analysis.
Part 4: Data Interpretation & Expected Results
When analyzing the Mass Isotopomer Distribution (MID), look for these specific signatures to validate your metabolic fate.
Scenario A: 13C-Glucosamine Tracing
-
UDP-GlcNAc: Expect a dominant M+6 peak. This represents the 6 carbons of the glucosamine ring.[1][3][4]
-
Note: If you see M+8 or higher, it implies the Uridine or Acetyl group is also labeled, suggesting significant recycling of 13C into the general metabolic pool.
-
-
Lactate/Pyruvate: Presence of M+3 indicates "Deamination Flux." The GlcN was stripped of nitrogen, and the 13C-skeleton underwent glycolysis.
-
Citrate: Presence of M+2 confirms entry into the TCA cycle via Acetyl-CoA.
Scenario B: 15N-Glucosamine Tracing
-
UDP-GlcNAc: Expect a dominant M+1 peak.
-
Glutamate/Alanine: If you see high M+1 enrichment in these amino acids, it confirms high NagB activity (deamination). The 15N was released as ammonia and reassimilated by Glutamate Dehydrogenase.
Calculating the "HBP Index"
To determine the efficiency of GlcN utilization for glycosylation versus energy:
-
If using 13C-GlcN, a ratio > 10 suggests high HBP specificity. A ratio < 1 suggests the GlcN is primarily being used as a fuel source.
References
-
Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxic conditions. Nature. [Link]
- Context: Establishes protocols for 13C/15N tracing and reductive carboxylation analysis relevant to GlcN f
-
Ryczko, M. C., et al. (2016). Metabolic reprogramming by hexosamine biosynthetic pathway flux. Scientific Reports. [Link]
-
Context: Demonstrates the bifurcation of GlcN flux and the impact of NagB deaminase activity.[1]
-
-
Nakajima, K., et al. (2010). Simultaneous determination of nucleotide sugars with hydrophilic interaction liquid chromatography-electrospray ionization mass spectrometry. Analytical Biochemistry. [Link]
- Context: The authoritative source for the HILIC-MS mobile phase (Ammonium Hydroxide)
-
Wellen, K. E., et al. (2010). The hexosamine biosynthetic pathway couples growth factor signaling to glucose metabolism. Science. [Link]
- Context: Foundational paper linking HBP flux to cellular signaling, valid
Sources
- 1. Frontiers | Atomic-Level Investigation of Reactant Recognition Mechanism and Thermodynamic Property in Glucosamine 6-Phosphate Deaminase Catalysis [frontiersin.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
Validation of analytical methods for sialic acid quantification in infant formula
Executive Summary
In the development of infant formula, mimicking the sialoglycan profile of human milk is a critical quality attribute (CQA).[1] Sialic acids, primarily N-acetylneuraminic acid (Neu5Ac) and the non-human N-glycolylneuraminic acid (Neu5Gc) , are essential for neurodevelopment and immune function.[2]
This guide provides a comparative validation of the two dominant analytical methodologies:
-
HPAEC-PAD: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[2][3][4][5][6][7]
-
UHPLC-FLD: Ultra-High-Performance Liquid Chromatography with Fluorescence Detection (via DMB derivatization).
The Verdict: While UHPLC-FLD offers superior sensitivity (LOD ~20 fmol), HPAEC-PAD is recommended for routine QC and industrial validation due to its elimination of derivatization steps, high throughput, and sufficient sensitivity (LOD ~0.2 pmol) for infant formula matrices.
Biological Relevance & Analytical Challenges
Sialic acids in infant formula are rarely free; they are bound to glycoproteins (kappa-casein), glycolipids (gangliosides), and oligosaccharides.
-
The Challenge: The analytical method must differentiate between Neu5Ac (bioactive target) and Neu5Gc (potentially immunogenic in humans, derived from bovine sources).
-
Matrix Interference: Infant formula contains high concentrations of neutral sugars (lactose) and proteins which can foul columns or suppress ionization in MS-based methods.
Figure 1: Analytical Decision Pathway
Caption: Analytical workflow comparing direct analysis (HPAEC-PAD) versus derivatization-dependent analysis (UHPLC-FLD).
Methodological Deep Dive
Method A: HPAEC-PAD (The Workhorse)
-
Principle: Sialic acids are weak acids (pKa ~2.6). At high pH (>12) used in HPAEC, they are ionized (anionic) and separated on anion-exchange columns (e.g., Dionex CarboPac PA20).
-
Detection: Pulsed Amperometric Detection (PAD) detects carbohydrates by oxidizing them at a gold working electrode. This is specific to compounds with oxidizable functional groups, virtually eliminating interference from the protein matrix after hydrolysis.
-
Why it works: It separates Neu5Ac from Neu5Gc and the "void" volume (neutral sugars like lactose) without needing fluorescent tags.
Method B: UHPLC-FLD (The Sniper)
-
Principle: Free sialic acids react with 1,2-diamino-4,5-methylenedioxybenzene (DMB) in the presence of acid and heat to form highly fluorescent quinoxalinone derivatives.
-
Detection: Fluorescence detection (Excitation: 373 nm, Emission: 448 nm).
-
Why it works: The DMB reaction is specific for
-keto acids, making it extremely selective. However, the reagent itself is unstable and light-sensitive.
Comparative Validation Data
The following data summarizes validation parameters derived from comparative studies (e.g., J. Dairy Sci. 2012; Thermo Fisher Scientific Application Notes).
| Parameter | HPAEC-PAD | UHPLC-FLD (DMB) | Interpretation |
| Linearity ( | > 0.998 | > 0.999 | Both methods exhibit excellent linearity.[5] |
| LOD (Neu5Ac) | 0.2 – 0.5 pmol | 0.02 – 0.05 pmol | FLD is ~10x more sensitive. |
| LOQ (Neu5Ac) | ~1.0 pmol | ~0.15 pmol | FLD is superior for trace analysis. |
| Recovery | 95% – 105% | 92% – 102% | HPAEC shows slightly better robustness. |
| Run Time | 10 – 15 min | 20 – 30 min | HPAEC is significantly faster per sample. |
| Sample Prep Time | Low (Hydrolysis + Filter) | High (Hydrolysis + 2.5h Derivatization) | HPAEC reduces labor costs. |
| Reagent Stability | High (NaOH/NaOAc) | Low (DMB oxidizes rapidly) | HPAEC is more "rugged" for QC labs. |
Critical Experimental Protocol: Optimized HPAEC-PAD
Given the balance of speed and accuracy, HPAEC-PAD is the preferred method for infant formula validation.
Step 1: Sample Hydrolysis (The "Goldilocks" Step)
Sialic acid release is the largest source of error. Conditions must be harsh enough to cleave the glycosidic bond but mild enough to prevent degradation of the released Neu5Ac.
-
Reagent: 0.1 N H₂SO₄ (Sulfuric Acid) or 2 M Acetic Acid.
-
Condition: 80°C for 60 minutes.
-
Action:
-
Weigh 0.1g infant formula powder into a screw-cap vial.
-
Add 10 mL of 0.1 N H₂SO₄.
-
Vortex and incubate at 80°C in a heating block for 60 mins.
-
Cool immediately on ice to stop the reaction.
-
Figure 2: Hydrolysis Optimization Logic
Caption: The kinetic window for hydrolysis. Over-exposure leads to analyte destruction.
Step 2: Sample Cleanup
-
Centrifuge hydrolysate at 4000 x g for 10 min to pellet precipitated proteins/fats.
-
Pass supernatant through a 0.22 µm PES filter .
-
Optional: If using a column sensitive to fouling, pass through a OnGuard II RP cartridge (removes hydrophobic peptides).
Step 3: Chromatographic Conditions
-
System: Dionex ICS-6000 or equivalent with Electrochemical Detector.
-
Column: CarboPac PA20 (3 x 150 mm) with Guard column.
-
Eluent A: 100 mM NaOH.
-
Eluent B: 1 M Sodium Acetate in 100 mM NaOH.
-
Gradient:
-
0–5 min: Isocratic (Low Acetate) to elute neutrals.
-
5–15 min: Ramp Acetate to elute Neu5Ac and Neu5Gc.
-
-
Waveform: Standard Carbohydrate Quadruple Potential.
Expert Insights & Troubleshooting (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , implement these internal checks:
-
The "Neu5Gc Flag":
-
Human milk contains negligible Neu5Gc.[1] If analyzing a "humanized" formula, a high Neu5Gc peak indicates a high ratio of bovine ingredients that haven't been processed to remove this moiety. Use Neu5Gc as a marker for raw material purity.
-
-
Resolution Check:
-
Ensure a resolution factor (
) > 1.5 between the Neu5Ac peak and the "system dip" (carbonate interference) or the Neu5Gc peak. If peaks merge, your NaOH eluent may have absorbed CO₂ from the air. Solution: Prepare eluents fresh daily under helium or nitrogen headspace.
-
-
Lactose Overload:
-
Infant formula is rich in lactose. In HPAEC, lactose elutes early. Ensure your gradient holds the initial low-eluent strength long enough to flush lactose completely before ramping up to elute sialic acids; otherwise, the lactose tail will interfere with Neu5Ac quantification.
-
References
-
Rohrer, J. S., & Hurum, D. (2012). Determination of Sialic Acids in Infant Formula by Chromatographic Methods: A Comparison of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection and Ultra-High-Performance Liquid Chromatography Methods. Journal of Dairy Science, 95(3), 1152-1161. Link
-
Thermo Fisher Scientific. (2016). Application Note 253: HPAE-PAD Determination of Sialic Acids in Infant Formula. Link
-
Wang, B. (2009). Sialic Acid Is an Essential Nutrient for Brain Development and Cognition. Annual Review of Nutrition, 29, 177-222. Link
-
AOAC International. (2016).[7] Official Methods of Analysis. (Referencing general carbohydrate validation protocols aligned with AOAC 999.24 principles for enzymatic/chromatographic validation). Link
Sources
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. lcms.cz [lcms.cz]
- 3. Five-minute glycoprotein sialic acid determination by high-performance anion exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of sialic acids in infant formula by chromatographic methods: a comparison of high-performance anion-exchange chromatography with pulsed amperometric detection and ultra-high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. antecscientific.com [antecscientific.com]
Precision in Glycomics: Interpreting the CoA of N-Acetyl-D-[2,3-13C2]neuraminic Acid
Audience: Researchers in Glycobiology, NMR Spectroscopy, and Metabolic Flux Analysis.[1] Content Type: Technical Comparison & Application Guide.
Introduction: The "Business End" of Sialic Acid
In the complex landscape of glycomics, N-Acetylneuraminic acid (Neu5Ac) is the critical terminal residue that dictates cellular recognition, viral entry (e.g., Influenza), and immune modulation.[1] However, studying its structural dynamics—specifically the glycosidic linkage at the anomeric carbon (C2)—is notoriously difficult due to the lack of a proton attached to the quaternary C2.
N-Acetyl-D-[2,3-13C2]neuraminic Acid is not merely a reagent; it is a precision tool designed to solve this problem.[1] By selectively labeling the C2 (anomeric) and C3 (methylene) carbons, researchers introduce a spin-active pair at the exact site of glycosidic bond formation.[1]
This guide decodes the Certificate of Analysis (CoA) for this specific isotopologue, explaining why "good enough" purity is insufficient for high-resolution NMR and Mass Spectrometry (MS) applications.
Decoding the Certificate of Analysis (CoA)[1]
A CoA for a stable isotope is fundamentally different from a standard chemical CoA. It must validate two distinct types of purity: Chemical Identity and Isotopic Fidelity .[1] Below is the breakdown of critical parameters found on a standard CoA for [2,3-13C2]Neu5Ac.
A. Isotopic Enrichment (Atom % 13C)[1]
-
Specification: Typically
atom % 13C.[1] -
The Science: This value indicates the probability that C2 and C3 are actually Carbon-13.
-
Why it Matters: In NMR, if enrichment drops to 90%, you lose 10% of your signal intensity immediately.[1] More critically, in quantitative MS, low enrichment leads to complex deconvolution mathematics to subtract the "unlabeled" contribution, introducing error into metabolic flux calculations.[1]
-
Red Flag: A CoA that lists "Enrichment: >95%" is often unsuitable for quantitative NMR (qNMR) due to the presence of [2-13C] or [3-13C] singly labeled isotopomers (isotopologues) which create "ghost" singlets that complicate J-coupling analysis.[1]
B. Chemical Purity (HPLC/qNMR)
-
Specification:
. -
The Science: The absence of chemical contaminants (salts, solvents, or precursor sugars like ManNAc).[1]
-
Why it Matters: In metabolic labeling experiments, contaminants like unlabeled ManNAc can dilute the metabolic pool, skewing flux rates.[1]
C. 13C-NMR Verification (The Fingerprint)[1]
-
Specification: Conforms to structure; distinct doublets at C2 and C3.
-
The Science: The CoA should confirm the presence of a doublet for C2 and C3.
-
The Critical Check: The signal must show J-coupling (
).[1] If the CoA shows singlets, the carbons are not adjacent (scrambling occurred) or the sample is a physical mixture of [2-13C] and [3-13C], which is useless for connectivity studies.[1]
Comparative Performance: Why [2,3-13C2]?
Why choose this specific labeling pattern over cheaper or more common alternatives?
Table 1: Performance Matrix of Neu5Ac Isotopologues
| Feature | [2,3-13C2]Neu5Ac | [U-13C]Neu5Ac (Uniform) | [1-13C]Neu5Ac | Unlabeled Neu5Ac |
| Primary Utility | Linkage analysis, Backbone conformation | Full assignment, Carbon tracking | Metabolic decarboxylation studies | Standard culture, blocking |
| NMR Spectrum | Clean: Only C2-C3 doublet visible. No background noise. | Crowded: All carbons couple ( | Simple: Only carboxylate visible.[1] | Silent: No 13C signal (except 1.1% natural abundance).[1] |
| Linkage Sensitivity | High: | Medium: Obscured by long-range couplings.[1] | Low: C1 is too far from the ring sugar pucker. | N/A |
| MS Shift | +2.007 Da | +11.037 Da | +1.003 Da | 0 Da |
| Cost | High | Very High | Medium | Low |
Visualizing the Science
Diagram 1: The Biosynthetic Origin
Understanding where the labels come from ensures you are tracking the correct metabolic flows. The C2 and C3 of Neu5Ac are derived directly from Phosphoenolpyruvate (PEP) .[1]
Caption: Biosynthetic pathway showing the conservation of the 13C label from PEP to the C2-C3 backbone of Neu5Ac.
Diagram 2: CoA Validation Workflow
Before committing to an expensive experiment, validate the reagent using this logic flow.
Caption: Quality Assurance decision matrix for accepting stable isotope reagents based on CoA parameters.
Experimental Protocol: NMR Linkage Analysis
This protocol utilizes the unique properties of [2,3-13C2]Neu5Ac to determine sialic acid linkage types (
Objective: Distinguish linkage isomers using the
Materials
-
Reagent: N-Acetyl-D-[2,3-13C2]neuraminic Acid (Verified by CoA).[1]
-
Enzyme: CMP-Sialic Acid Synthetase (CSS).[1]
-
Acceptor: Galactose-containing glycan (e.g., Lactose or Asialo-fetuin).[1]
-
Sialyltransferases: ST3Gal-IV (
) or ST6Gal-I ( ).[1]
Step-by-Step Methodology
-
Activation (One-Pot Synthesis):
-
Mix [2,3-13C2]Neu5Ac (10 mM) with CTP (12 mM) and CSS enzyme in Tris-HCl buffer (pH 8.5).
-
Incubate at 37°C for 2 hours.
-
Validation: Monitor conversion to CMP-[2,3-13C2]Neu5Ac via HPLC.[1]
-
-
Enzymatic Transfer:
-
Add the specific Sialyltransferase (ST3Gal or ST6Gal) and the acceptor glycan to the reaction mix.
-
Incubate for 4–12 hours.
-
-
Purification:
-
Filter the reaction through a 3 kDa MWCO spin filter to remove enzymes.
-
Lyophilize the filtrate and resuspend in
(99.9%).[1]
-
-
NMR Acquisition:
-
Instrument: 600 MHz or higher cryoprobe NMR.
-
Pulse Sequence: 1D 13C-decoupled 1H or 2D 1H-13C HSQC .
-
Target Measurement: Observe the C2 chemical shift.
-
Coupling Check: Measure the
.[1] The rigid ring structure in the bound state may alter the coupling constant compared to the free form, providing conformational data.
-
References
-
Omicron Biochemicals. (2023).[1] Stable Isotope-Labeled Saccharides: N-Acetylneuraminic Acid Specifications. OmicronBio.[1] Link
-
Visser, E. A., et al. (2021).[1][2] Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 297(2).[1] Link
-
Lewis, N. E., et al. (2009).[1] Metabolic Systems Biology: A Constraint-Based Approach. Cold Spring Harbor Protocols.[1] Link
-
Cambridge Isotope Laboratories. (2023).[1] Certificate of Analysis Guide: Interpreting Isotopic Enrichment. CIL. Link
-
Büll, C., et al. (2014).[1] Sialic Acid Glycoengineering Using N-Acetylmannosamine and Sialic Acid Analogs. Methods in Molecular Biology. Link
Sources
Safety Operating Guide
N-Acetyl-D-[2,3-13C2]neuraminic Acid: Laboratory Disposal & Safety Guide
Executive Summary & Immediate Safety Directive
Core Classification: Non-Hazardous Chemical Waste (Non-Radioactive).
N-Acetyl-D-[2,3-13C2]neuraminic Acid is a stable isotope-labeled variant of sialic acid. It contains Carbon-13 (
-
DO NOT dispose of this material in radioactive waste bins (unless strictly mixed with radioactive tracers like
or ). Doing so triggers unnecessary regulatory tracking and decay-in-storage protocols that do not apply to stable isotopes. -
DO NOT dispose of via sanitary sewer (sink drain) without explicit written approval from your facility's Environmental Health & Safety (EHS) department. While generally non-toxic, Best Laboratory Practice (BLP) dictates zero-discharge of research chemicals.
Chemical Identity & Hazard Assessment[1]
Before disposal, verify the material state against the physical properties below. This ensures you are not mishandling a degraded or reactive sample.
| Property | Specification | Disposal Implication |
| Chemical Name | N-Acetyl-D-[2,3-13C2]neuraminic Acid | Standard Chemical Waste |
| CAS Number | 131-48-6 (Unlabeled Parent) | Use parent CAS for waste manifests |
| Isotope Type | Stable Carbon-13 ( | NON-RADIOACTIVE |
| Physical State | White to off-white crystalline powder | Solid Waste Stream |
| Solubility | Soluble in water, methanol | Dictates Liquid Waste Stream |
| RCRA Status | Not P-Listed or U-Listed | Non-Regulated Waste (unless mixed) |
The "Isotope" Myth: Stable vs. Radioactive
Researchers often conflate "isotope" with "radioactivity."
- (Radiocarbon): Unstable, emits beta particles. Requires shielding and decay monitoring.
- (Carbon-13): Stable, does not decay. Requires NO shielding or radiation safety protocols.
Scientific Rationale: The
Decision Matrix: Disposal Workflow
The following diagram illustrates the decision logic for disposing of N-Acetyl-D-[2,3-13C2]neuraminic Acid based on its physical state and solvent matrix.
Figure 1: Logical decision tree for segregating stable isotope waste streams to ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Powder)
Applicability: Pure powder or lyophilized cakes.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty clear plastic waste bag provided by your facility.
-
Labeling:
-
Deface the original commercial label to prevent "scavenging" or confusion.
-
Apply a hazardous waste tag (even if non-hazardous, this is standard chain-of-custody).
-
Chemical Name: "N-Acetylneuraminic Acid (Stable Isotope 13C)."
-
Hazards: Check "None" or "Non-Regulated."
-
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) in the solid waste bin to prevent potential exothermic reactions, however unlikely.
Protocol B: Aqueous Solutions (Buffers/Media)
Applicability: Dissolved in water, PBS, or cell culture media.
-
pH Verification: Ensure the pH is between 5.5 and 12.0. If the solution is highly acidic (e.g., from HPLC mobile phases with TFA), neutralize it or dispose of it as "Acidic Aqueous Waste."
-
Collection: Pour into the "Aqueous Waste" carboy.
-
Prohibition: Do not pour down the sink. While Neu5Ac is a biological metabolite, the "zero discharge" rule protects you from fines related to BOD (Biological Oxygen Demand) limits in local wastewater permits.
Protocol C: Organic Solvent Mixtures
Applicability: Dissolved in Methanol, Ethanol, or Acetonitrile (common for stock solutions).
-
Halogen Check:
-
Non-Halogenated: If dissolved in Methanol/Ethanol.[1] Dispose in "Non-Halogenated Organic Waste."
-
Halogenated: If dissolved in Chloroform/DCM (rare for this compound but possible in derivatization). Dispose in "Halogenated Waste."
-
-
Flammability: Assume the mixture is flammable due to the solvent. Keep away from heat sources.
-
Volume Management: Leave at least 10% headspace in the waste container to allow for vapor expansion.
Regulatory Compliance & EHS Context
EPA / RCRA Status (USA)
Under the Resource Conservation and Recovery Act (RCRA):
-
P-List / U-List: N-Acetylneuraminic acid is NOT listed.
-
Characteristic Waste: It does not exhibit Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure form.
Why treat it as chemical waste? In a "Cradle-to-Grave" management system, the cost of proving a white powder is non-hazardous to a municipal trash hauler is higher than simply routing it through the established chemical waste stream. It ensures a documented destruction certificate is generated.
Emergency Spillage Procedures[3]
-
Solid Spill: Sweep up carefully to avoid dust generation.[2] Place in a bag for disposal. Wipe area with a damp paper towel.
-
Liquid Spill: Absorb with paper towels or standard spill pads. Dispose of absorbent materials as solid chemical waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 439197, N-Acetylneuraminic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Washington EH&S. Chemical Waste Segregation Guidelines. Retrieved from [Link]
-
UNOLS. Stable Isotope Recommendations (13C and 15N). Retrieved from [Link]
Sources
Personal protective equipment for handling N-Acetyl-D-[2,3-13C2]neuraminic Acid
Executive Summary: The "Precious Cargo" Protocol
As researchers, we often default to viewing Personal Protective Equipment (PPE) solely as a shield for the human body. However, when handling N-Acetyl-D-[2,3-13C2]neuraminic Acid (13C-Neu5Ac), the paradigm shifts. This is a high-value, stable-isotope-labeled reagent used for precise NMR structural analysis and metabolic flux studies.
While the chemical toxicity profile of Neu5Ac is low (classified generally as an irritant), the financial and experimental risk is high . A single contamination event (nucleases, proteases, or varying water content) can invalidate weeks of NMR acquisition. Therefore, the PPE and handling protocols defined below are designed to protect the integrity of the isotope as much as the safety of the scientist.
Risk Assessment & Safety Profile
Before selecting PPE, we must validate the hazard source.
| Feature | Specification | Implication for Handling |
| Isotope Type | Stable Isotope ( | NON-RADIOACTIVE. No shielding or RSO monitoring required. |
| Chemical Hazard | Irritant (Xi) | Standard chemical hygiene applies (avoid inhalation/contact).[1] |
| Physical State | Hygroscopic Powder | High risk of hydrolysis/degradation if exposed to ambient humidity. |
| Biological Risk | Substrate for Sialidases | High risk of enzymatic degradation from skin flora contamination. |
Critical Distinction: Do not confuse this stable isotope with
-labeled variants.is stable and emits no ionizing radiation [1].
Personal Protective Equipment (PPE) Matrix
The following PPE selection is mandatory for all personnel handling >1 mg of 13C-Neu5Ac.
A. Hand Protection: The Double-Barrier Method
-
Primary Layer (Inner): Nitrile, 4 mil (0.10 mm).
-
Secondary Layer (Outer): Nitrile, powder-free, Extended Cuff .
-
Rationale: The outer glove protects the sample from skin enzymes (RNases/DNases) found on the wrist. If the outer glove touches a non-sterile surface (balance door, notebook), strip it and replace it immediately. The inner glove maintains the safety barrier during the change [2].
B. Respiratory Protection
-
Requirement: Surgical mask or N95 (optional but recommended).
-
Rationale: While not required for toxicity, a mask prevents breath-borne moisture and salivary enzymes from contaminating the hygroscopic powder during weighing.
C. Eye & Body Protection
-
Eyes: ANSI Z87.1 compliant safety glasses with side shields.
-
Body: Clean, buttoned lab coat.
-
Pro-Tip: Use anti-static lab coats if available. Static electricity is the primary cause of losing dry, charged powders like Neu5Ac during transfer.
-
Operational Workflow: Handling & Solubilization
This workflow minimizes static loss and hydrolytic degradation.
Step 1: Environmental Control
-
Location: Weigh inside a draft-free enclosure or a biological safety cabinet (turned off to prevent powder dispersal, or with low flow).
-
Static Control: Use an ionizing zero-static gun on the weighing boat and spatula before touching the powder.
Step 2: The Weighing Protocol
-
Equilibrate the vial to room temperature (20-25°C) inside a desiccator for 30 minutes before opening. Why? Opening a cold vial in humid air causes immediate condensation, ruining the isotopic purity calculation.
-
Don double gloves.
-
Pre-weigh the receiving buffer/solvent volume to ensure exact concentration, rather than relying on the solid mass alone (gravimetric preparation is more precise).
Step 3: Solubilization
-
Solvent: Use D₂O (for NMR) or LC-MS grade water.
-
pH Caution: Neu5Ac is acidic. If dissolving in unbuffered water, pH will drop (~pH 2-3), potentially leading to autohydrolysis over time.
-
Action: Neutralize immediately with a stoichiometric amount of dilute NaOD or NaOH if storing for >24 hours [3].
Visualization: Decision Logic & Workflow
The following diagrams illustrate the safety logic and the operational workflow.
Figure 1: PPE Selection Logic (Human vs. Sample Safety)
Caption: Decision matrix distinguishing stable isotope safety (product focus) from radioactive safety (radiation focus).
Figure 2: Operational Handling Workflow
Caption: Step-by-step workflow emphasizes temperature equilibration and static control to prevent sample loss.
Waste Disposal & Emergency Procedures
Because 13C-Neu5Ac is non-toxic and non-radioactive, disposal follows standard organic chemical protocols. However, due to cost, recovery is the priority over disposal.
Spill Response (Solid Powder)
-
Do NOT sweep. Sweeping generates static and scatters the isotope.
-
Isolate: If spilled on a clean surface (e.g., weigh paper), attempt to funnel back into the vial.
-
Dissolve: If spilled on a bench, pipette a small volume of HPLC-grade water (or D₂O) onto the spill to dissolve it, then recover the liquid into a microcentrifuge tube. This can often be repurified or used for concentration checks.
Final Disposal
-
Liquids: Dispose of in "Aqueous Solvent Waste" or "Organic Solvent Waste" containers depending on additives.
-
Solids: Standard solid chemical waste.
-
Drain Disposal: Generally permissible for trace amounts (mg quantities) if dissolved in water, but check local EHS regulations first. Note: Dumping $500 worth of isotope down the drain is compliant but ill-advised.
References
-
National Institutes of Health (NIH). (2016). Safety of stable isotope use.[2] PubMed. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
